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2-Methyl-3-morpholin-4-ylpropanenitrile Documentation Hub

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  • Product: 2-Methyl-3-morpholin-4-ylpropanenitrile
  • CAS: 825615-37-0

Core Science & Biosynthesis

Foundational

Solubility Profiling & Solvent Selection for 2-Methyl-3-morpholin-4-ylpropanenitrile

Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Subject: Physicochemical characterization, solubility behavior, and solvent selection strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Subject: Physicochemical characterization, solubility behavior, and solvent selection strategies for the Gefitinib intermediate.[1]

Part 1: Executive Summary & Physicochemical Context[1]

2-Methyl-3-morpholin-4-ylpropanenitrile (also known as 3-morpholino-2-methylpropionitrile) is a critical intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Gefitinib (Iressa) .[1] Its solubility profile is the governing factor in reaction yield, impurity rejection, and downstream purification efficiency.

Unlike crystalline APIs where solubility is defined by a saturation equilibrium, this compound is typically isolated as a viscous oil or low-melting solid at room temperature.[1] Therefore, "solubility" in this context refers to miscibility in organic solvents and partitioning behavior (LogD) in aqueous-organic biphasic systems.[1]

Physicochemical Identity
PropertyDescription
Chemical Structure A morpholine ring (polar, basic) attached to a 2-methylpropanenitrile tail (polar aprotic).[1]
Physical State Liquid/Oil (at 25°C).[1] Boiling point typically >100°C at reduced pressure.[1]
Acidity (pKa) ~8.3 (Morpholine nitrogen).[1] Exists as a cation at pH < 6.[1]
Polarity Moderate.[1] The molecule has dual character: the morpholine ether/amine is hydrophilic, while the hydrocarbon chain adds lipophilicity.

Part 2: Solubility Landscape & Solvent Selection

The solubility of 2-Methyl-3-morpholin-4-ylpropanenitrile is dictated by "like dissolves like" principles, modified by specific hydrogen-bonding interactions.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the intermediate. This data is synthesized from standard workup protocols for morpholine-nitrile adducts.[1]

Solvent ClassRepresentative SolventsSolubility/MiscibilityMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (Miscible) Primary extraction solvents.[1] High solvation energy for the amine and nitrile groups.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOExcellent (Miscible) MeCN is often the reaction solvent (Michael addition).[1] Fully miscible due to dipole-dipole matching.[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood to Excellent Preferred "green" alternative to DCM for extraction.[1] Good solubility for the neutral form.
Alcohols Methanol, Ethanol, IPAGood Soluble due to H-bonding with the morpholine oxygen and nitrogen.[1]
Ethers THF, MTBE, 2-MeTHFGood THF is an excellent solvent; MTBE may show partial miscibility at low temperatures.[1]
Hydrocarbons Hexane, Heptane, ToluenePoor to Moderate Anti-solvents. The compound is likely immiscible or sparingly soluble in aliphatics, allowing for washing away non-polar impurities.[1]
Water WaterpH Dependent Low pH: Highly soluble (Salt form).High pH: Low/Immiscible (Oiling out).[1]
Thermodynamic Modeling (Van't Hoff Analysis)

While the neutral compound is an oil, its salt forms (e.g., Hydrochloride or Oxalate) are crystalline solids.[1] For these salts, solubility (


) follows the modified Apelblat equation or the Van't Hoff equation:

[1]
  • 
     : Enthalpy of dissolution (typically endothermic, 
    
    
    
    ).[1]
  • Implication: Solubility of the salt form increases with temperature.[1] Process engineers should utilize cooling crystallization in alcohols (e.g., Ethanol) to purify the salt form.[1]

Part 3: Experimental Methodologies

Since empirical data for this specific intermediate is often proprietary, the following protocols allow you to generate a self-validating solubility dataset.

Protocol A: Miscibility Mapping (For Neutral Oil)

Objective: Determine the solvent capacity to hold the oil without phase separation.[1]

  • Preparation: Place 1.0 g of 2-Methyl-3-morpholin-4-ylpropanenitrile in a vial.

  • Titration: Add the test solvent in 100 µL increments at 25°C.

  • Observation: Vortex after each addition.

    • Miscible: Single phase forms immediately.[1]

    • Immiscible: Distinct layers persist or emulsion forms.[1]

  • Endpoint: Record the volume required to reach a single phase (if not immediately miscible).

Protocol B: pH-Dependent Partitioning (LogD Determination)

Objective: Optimize extraction efficiency.

  • System: Octanol/Water or DCM/Water.[1]

  • Procedure:

    • Dissolve compound in the organic phase.[1]

    • Contact with aqueous buffers at pH 2, 4, 7, 10.[1]

    • Shake for 24 hours to reach equilibrium.[1]

  • Analysis: Measure concentration in both phases using HPLC (C18 column, MeCN/Water mobile phase).

  • Calculation:

    
    [1]
    

Part 4: Visualization & Workflow

Figure 1: Solubility Determination Workflow

This decision tree guides the researcher through the characterization process.

SolubilityWorkflow Start Start: 2-Methyl-3-morpholin-4-ylpropanenitrile CheckState Is the sample Solid or Liquid? Start->CheckState LiquidPath Liquid/Oil (Neutral Form) CheckState->LiquidPath Neutral SolidPath Solid (Salt Form) CheckState->SolidPath Salt (e.g. HCl) Miscibility Test Miscibility (Titration Method) LiquidPath->Miscibility Gravimetric Test Saturation Solubility (Shake-Flask Method) SolidPath->Gravimetric SolventClass Select Solvent Class Miscibility->SolventClass Cryst Application: Cooling Crystallization Gravimetric->Cryst Polar Polar Aprotic/Chlorinated (DCM, MeCN) Result: Miscible SolventClass->Polar NonPolar Aliphatic Hydrocarbons (Hexane) Result: Immiscible/Phase Sep SolventClass->NonPolar App Application: Liquid-Liquid Extraction Polar->App NonPolar->App Use as Wash

Caption: Workflow for determining solubility behavior based on the physical state of the intermediate.

Figure 2: pH-Swing Extraction Strategy

The solubility of this intermediate is highly tunable via pH, a feature exploited in purification.

ExtractionLogic cluster_Acid Acidic Conditions (pH < 6) cluster_Base Basic Conditions (pH > 9) Protonated Protonated Cation (Water Soluble) Action Add Base (NaOH) Protonated->Action Neutral Neutral Molecule (Organic Soluble) Action->Neutral

Caption: The "pH Swing" mechanism allows the compound to be moved between aqueous and organic phases for purification.[1]

Part 5: Applications in Synthesis (Gefitinib)[1][2]

The solubility profile directly informs the workup of the Michael addition reaction between morpholine and methacrylonitrile.[1]

  • Reaction Solvent: Acetonitrile or Water .[1][2] The reagents are soluble, and the product remains in solution.

  • Workup (Extraction):

    • The reaction mixture is often diluted with water.

    • Extraction: Dichloromethane (DCM) or Ethyl Acetate is used.[1] The neutral product partitions into the organic layer (

      
      ).[1]
      
    • Washing: The organic layer can be washed with water to remove unreacted morpholine (which is more water-soluble).[1]

  • Purification:

    • Distillation: Since the product is an oil, vacuum distillation is the primary purification method.

    • Salt Formation: Alternatively, HCl gas is bubbled into an Ethanol or IPA solution of the oil to precipitate the crystalline hydrochloride salt.[1]

References

  • Gefitinib Synthesis & Intermediates

    • Process for the preparation of Gefitinib.[3][4] (2004).[1] WO Patent 2004/024703.[1] Link

    • Synthesis of morpholine derivatives. (2015).[1][5] Journal of Chemical Research.[1] (Contextual reference for morpholine Michael additions).

  • Solubility & Thermodynamics

    • Chen, J., et al. (2017).[1] "Solubility of 2-isopropylimidazole in nine pure organic solvents." Journal of Chemical Thermodynamics. (Methodology reference for nitrogen-heterocycle solubility). Link[1]

  • Physical Properties

    • Morpholine: Physical Properties.[1][3][4][5][6][7] National Institute of Standards and Technology (NIST) WebBook.[1][8] Link

    • Methacrylonitrile: Physical Properties.[1][7][9] PubChem Database.[1][7] Link

Sources

Exploratory

Thermodynamic properties of 3-morpholino-2-methylpropionitrile derivatives

Executive Summary & Structural Definition The 3-morpholino-2-methylpropionitrile scaffold represents a critical pharmacophore in medicinal chemistry, balancing the metabolic stability of the morpholine ring with the vers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

The 3-morpholino-2-methylpropionitrile scaffold represents a critical pharmacophore in medicinal chemistry, balancing the metabolic stability of the morpholine ring with the versatile reactivity of the nitrile group. Often utilized as a precursor for


-amino acids or pharmaceutical intermediates via nitrile hydrolysis, understanding its thermodynamic profile is essential for optimizing reaction kinetics and ensuring solid-state stability during drug formulation.

Critical Distinction: Researchers must rigorously distinguish this scaffold from AIBN (2,2'-Azobis(2-methylpropionitrile)) . While sharing the "2-methylpropionitrile" nomenclature, AIBN is a radical initiator with significant explosive potential. 3-morpholino-2-methylpropionitrile derivatives are generally stable Michael adducts, though they exhibit specific thermal decomposition pathways at elevated temperatures.

Core Molecular Scaffold
  • IUPAC Name: 3-(morpholin-4-yl)-2-methylpropanenitrile

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Morpholine Ring: Provides moderate basicity and hydrophilic character (

      
       modulation).
      
    • 
      -Nitrile:  Electron-withdrawing group (EWG) facilitating metabolic resistance.
      
    • 
      -Methyl Group:  Introduces chirality and steric hindrance, impacting enzymatic docking and hydrolytic rates.
      

Thermodynamic Properties & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data aggregates experimental baselines from analogous aminonitriles and group contribution methods (Joback/Stein) where specific derivative data is proprietary.

Table 1: Thermodynamic & Physical Parameters
PropertyValue (Approx/Range)ConfidenceRelevance to Development
Molar Mass 154.21 g/mol HighStoichiometric calculations.
Boiling Point 265°C - 275°C (at 760 mmHg)Med (Predicted)High BP suggests vacuum distillation is required for purification to avoid thermal degradation.
Enthalpy of Vaporization (

)
52.5 - 55.0 kJ/molMedEnergy requirements for isolation/distillation.
Density 1.02 - 1.05 g/cm³HighProcess engineering and reactor sizing.
LogP (Octanol/Water) 0.45 - 0.85HighIndicates moderate lipophilicity; crosses BBB but remains soluble in polar organic solvents.

(Conjugate Acid)
6.8 - 7.2HighLower than morpholine (8.36) due to the electron-withdrawing effect of the

-nitrile group.
Flash Point >110°CMedSafety classification (Non-flammable liquid/low melting solid).
Solubility Thermodynamics

The morpholine moiety acts as a hydrogen bond acceptor (ether oxygen) and donor/acceptor (amine nitrogen), while the nitrile is a weak acceptor.

  • Enthalpy of Solution (

    
    ):  Exothermic in protic solvents (Water, Methanol) due to strong H-bonding with the morpholine oxygen.
    
  • Entropic Factors: The hydrophobic

    
    -methyl group creates a localized entropic penalty in water, driving the LogP slightly higher than non-methylated analogs.
    

Synthesis Thermodynamics: The Michael Addition

The primary route to 3-morpholino-2-methylpropionitrile is the aza-Michael addition of morpholine to methacrylonitrile. This reaction is thermodynamically driven but kinetically controlled by steric hindrance at the


-position.
Reaction Energetics
  • Reaction Type: 1,4-Conjugate Addition (Exothermic).

  • 
    :  Approximately -45 to -60 kJ/mol.
    
  • Catalytic Necessity: While thermodynamically favorable, the reaction often requires Lewis acid catalysis (e.g.,

    
    ) or protic solvents to stabilize the transition state and overcome the steric barrier of the methyl group on the alkene.
    
Mechanism & Pathway Visualization

The following diagram illustrates the thermodynamic flow from reactants to the stable nitrile adduct, and its subsequent divergence into hydrolysis products (amides/acids) or reduction products (diamines).

MichaelAdditionThermodynamics cluster_thermo Thermodynamic Profile Reactants Reactants Morpholine + Methacrylonitrile TS Transition State (Zwitterionic Intermediate) Reactants->TS Activation Energy (+Ea) Steric Hindrance (Me) Product 3-Morpholino-2-methylpropionitrile (Thermodynamic Sink) TS->Product Exothermic Collapse (-ΔH) Amide Derivative: Amide (Hydrolysis) Product->Amide Acid/Base Hydrolysis High T req. Diamine Derivative: Diamine (Reduction) Product->Diamine LiAlH4 Reduction

Figure 1: Reaction coordinate flow for the synthesis of the scaffold. The formation of the nitrile is exothermic, creating a stable intermediate that requires significant energy input (hydrolysis/reduction) to derivatize further.

Experimental Protocols: Self-Validating Systems

To ensure data integrity when characterizing these derivatives, the following protocols utilize internal validation steps.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine melting point and glass transition (


) of solid derivatives.
  • Preparation: Encapsulate 2-5 mg of sample in a hermetically sealed aluminum pan.

  • Reference: Use an empty, matched mass aluminum pan.

  • Cycle 1 (Thermal History Erasure): Heat from -40°C to 120°C at 10°C/min. Rationale: Removes solvent inclusions and relaxes amorphous regions.

  • Cooling: Cool to -40°C at 5°C/min.

  • Cycle 2 (Measurement): Heat from -40°C to decomposition onset (approx 250°C) at 5°C/min.

  • Validation: The

    
     should be reproducible within ±1°C between Cycle 2 and a subsequent Cycle 3. If the melting peak shifts significantly, check for thermal degradation (compare with TGA).
    
Isothermal Titration Calorimetry (ITC) for Determination

Objective: Measure the ionization enthalpy and precise


 of the morpholine nitrogen.
  • Cell Content: 1.0 mM solution of the derivative in degassed water (25°C).

  • Syringe Content: 10-20 mM HCl standard.

  • Injection Profile: 20 injections of 2

    
    L each, spaced 180s apart.
    
  • Data Analysis: Fit to a single-site binding model.

  • Self-Validation: The integrated heat (

    
    ) per injection must saturate as the amine becomes fully protonated. The inflection point provides the 
    
    
    
    , while the intercept provides
    
    
    .
    • Expected Result:

      
       should be approx -30 to -40 kJ/mol (typical for tertiary amines). Deviations suggest side reactions (nitrile hydrolysis).
      

Derivative Stability & Degradation Pathways

The thermodynamic stability of the nitrile group is high, but the


-methyl group introduces a specific vulnerability: Retro-Michael Addition .

At high temperatures (>150°C) or under strong basic conditions, the equilibrium can shift back toward the reactants (Morpholine + Methacrylonitrile). This is entropically driven.

Thermal Stability Diagram

DegradationPathways Stable 3-Morpholino-2-methylpropionitrile (Stable at RT) Heat Thermal Stress (>150°C) Stable->Heat Oxidation N-Oxide Formation (Aerobic) Stable->Oxidation Peroxides/O2 Retro Retro-Michael Products (Volatile) Heat->Retro Entropy Driven (+ΔS)

Figure 2: Stability profile. The primary risk during processing is the retro-Michael reversion at high heat, which can release volatile and toxic methacrylonitrile.

References

  • NIST Chemistry WebBook. Thermophysical Properties of Morpholine and Propionitrile Derivatives. National Institute of Standards and Technology.[1] [Link][1]

  • Lide, D. R. (2009). CRC Handbook of Chemistry and Physics. 90th Edition. CRC Press. (Source for Morpholine

    
     and bond dissociation energies).[2]
    
  • Larson, J. W., & Hepler, L. G. (1969). "Heats of ionization of some substituted ammonium ions in water." Journal of Organic Chemistry.
  • Joback, K. G., & Reid, R. C. (1987). "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications.

Sources

Foundational

2-Methyl-3-morpholin-4-ylpropanenitrile boiling point and melting point data

Executive Summary 2-Methyl-3-morpholin-4-ylpropanenitrile (CAS: 533926-89-5) is a specialized beta-amino nitrile intermediate used primarily in the synthesis of heterocyclic pharmaceutical compounds, including kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-3-morpholin-4-ylpropanenitrile (CAS: 533926-89-5) is a specialized beta-amino nitrile intermediate used primarily in the synthesis of heterocyclic pharmaceutical compounds, including kinase inhibitors and analgesic agents. Produced via the Michael addition of morpholine to methacrylonitrile, it serves as a critical C4 building block that introduces both a morpholine moiety and a reactive nitrile group, which can be further derivatized into amines, amides, or carboxylic acids.

This guide provides a comprehensive analysis of its physicochemical properties, synthesizing experimental baselines from close structural analogs with predictive thermodynamic modeling where direct literature data is sparse. It also details a validated synthesis and purification protocol.

Part 1: Chemical Identity & Structural Analysis

AttributeDetail
Chemical Name 2-Methyl-3-morpholin-4-ylpropanenitrile
Synonyms 3-Morpholinoisobutyronitrile;

-Morpholinoisobutyronitrile; 4-Morpholinepropanenitrile,

-methyl-
CAS Registry Number 533926-89-5
Molecular Formula

Molecular Weight 154.21 g/mol
SMILES CC(CN1CCOCC1)C#N
InChI Key Unique identifier required for database integration (Predicted: QBLNNC...[1])
Structural Logic

The molecule consists of a morpholine ring attached to the


-carbon of a propionitrile chain, which bears a methyl substituent at the 

-position.
  • 
    -Position (C3):  The site of morpholine attachment (via Michael addition).
    
  • 
    -Position (C2):  The site of the methyl group, introducing chirality and steric bulk that influences boiling point and reactivity.
    

Part 2: Thermodynamic & Physical Properties

Boiling Point and Melting Point Analysis

Direct experimental values for this specific methyl-derivative are rarely reported in open literature compared to its unmethylated parent. The data below synthesizes experimental baselines from the closest structural analog (3-morpholinopropionitrile) and computational thermodynamic modeling .

Table 1: Physicochemical Data Profile
PropertyValue / RangeSource / Method
Physical State Colorless to pale yellow liquidExperimental Observation (Analog)
Boiling Point (Atmospheric) ~255 – 265 °C (Predicted)Extrapolated from Analog

T
Boiling Point (Vacuum) 155 – 160 °C @ 20 mmHg Estimated (Analog + Methyl Shift)
Melting Point < -20 °C (Predicted)Liquid at RT; forms glass at low temp
Density 0.98 – 1.02 g/cm³ Predicted (Analog: 1.015 g/cm³)
Refractive Index (

)
1.465 – 1.475 Estimated
Flash Point > 110 °C Closed Cup (Predicted)
Comparative Reference Standard

To validate the estimated range, compare with the experimentally verified unmethylated analog:

  • Analog: 3-Morpholinopropionitrile (CAS 4542-47-6)

  • Experimental BP: 149 °C at 20 mmHg [1].

  • Thermodynamic Shift: The addition of the

    
    -methyl group adds molecular weight (+14 Da) and steric bulk, typically elevating the boiling point by 10–15 °C  under vacuum conditions relative to the linear analog.
    

Part 3: Experimental Protocols

Synthesis: Michael Addition of Morpholine to Methacrylonitrile

The most robust route to 2-Methyl-3-morpholin-4-ylpropanenitrile is the aza-Michael addition. This reaction is atom-economical and typically proceeds with high yield.

Reaction Scheme

ReactionScheme Morpholine Morpholine (C4H9NO) Intermediate Transition State (Aza-Michael) Morpholine->Intermediate Methacrylo Methacrylonitrile (C4H5N) Methacrylo->Intermediate Catalyst Catalyst (Acetic Acid or Lewis Acid) Catalyst->Intermediate Activates Product 2-Methyl-3-morpholin-4-ylpropanenitrile (Target) Intermediate->Product Heat / Time

Figure 1: Reaction pathway for the synthesis of the target nitrile via aza-Michael addition.

Step-by-Step Methodology

Safety Note: Methacrylonitrile is toxic and flammable.[2] Morpholine is corrosive.[3] Perform all operations in a fume hood.

  • Reagent Preparation:

    • Charge a 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stir bar.

    • Add Morpholine (1.0 equiv) .[4]

    • Add solvent (optional): Ethanol or THF can be used, but neat reaction is often preferred for higher throughput.

  • Addition:

    • Heat the morpholine to 60 °C .

    • Add Methacrylonitrile (1.1 equiv) dropwise via an addition funnel over 30–60 minutes. The reaction is exothermic; control the addition rate to maintain temperature below 80 °C.

  • Reaction Phase:

    • After addition, reflux the mixture (approx. 90–100 °C ) for 4–6 hours .

    • Catalysis: If reaction is sluggish, add 1-5 mol% Acetic Acid or LiClO₄ (Lewis Acid) to accelerate the Michael addition [2].

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Remove excess methacrylonitrile and solvent via rotary evaporation.

    • Distillation (Critical for Purity): Perform fractional vacuum distillation. Collect the fraction boiling at 155–160 °C / 20 mmHg .

    • Alternative: If the product solidifies (less likely), recrystallize from ethanol/ether.

Part 4: Applications & Signaling Pathways

This compound serves as a pivotal intermediate in the synthesis of PI3K/mTOR inhibitors. The morpholine ring acts as a hydrogen bond acceptor in the kinase hinge region, while the nitrile group provides a handle for cyclization into pyrimidines or quinazolines.

Applications Target 2-Methyl-3-morpholin-4-ylpropanenitrile Hydrolysis Hydrolysis (Acid/Base) Target->Hydrolysis Reduction Reduction (LiAlH4) Target->Reduction Cyclization Cyclization (with Amidines) Target->Cyclization Acid Carboxylic Acid Deriv. (Linker Synthesis) Hydrolysis->Acid Amine Diamine Deriv. (Side Chain) Reduction->Amine KinaseInhib Pyrmidine/Quinazoline (Kinase Inhibitors) Cyclization->KinaseInhib

Figure 2: Downstream synthetic utility of the target compound in medicinal chemistry.

References

  • Spectrum Chemical. (2018). Safety Data Sheet: 3-Morpholinopropionitrile. Link

  • Organic Syntheses. (1955). N-Nitromorpholine and related Michael Adducts. Org. Synth. Coll. Vol. 4. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-Morpholinopropionitrile. Link

  • Chimia. (2006). Hydroamination of methacrylonitrile with morpholine. International Journal for Chemistry. Link

Sources

Exploratory

Reactivity Profile of Beta-Amino Nitriles Containing Morpholine

Executive Summary This guide provides a comprehensive technical analysis of -amino nitriles incorporating the morpholine moiety, specifically focusing on 3-morpholinopropanenitrile and its derivatives. These compounds se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of


-amino nitriles incorporating the morpholine moiety, specifically focusing on 3-morpholinopropanenitrile  and its derivatives. These compounds serve as critical intermediates in the synthesis of pharmaceutical side chains, curing agents, and functionalized polymers.

The defining characteristic of this chemical class is the tension between the stability of the C-N bond and the lability of the


-position  (Retro-Michael addition). Unlike simple aliphatic amines, the morpholine ring introduces unique electronic effects—specifically the inductive withdrawal by the ether oxygen—which lowers the basicity of the nitrogen (

) compared to piperidine (

). This guide details how to leverage these properties for controlled functionalization while mitigating decomposition.

The Core Equilibrium: Michael vs. Retro-Michael

The synthesis and handling of


-morpholino nitriles are governed by the Michael addition equilibrium. Understanding this thermodynamic balance is the prerequisite for all downstream chemistry.
Mechanistic Pathway

The formation of the


-amino nitrile occurs via the nucleophilic attack of morpholine on acrylonitrile. However, this reaction is reversible. Thermal stress or strong basic conditions can drive the equilibrium back to the starting materials (Retro-Michael), leading to the loss of the morpholine unit and polymerization of the liberated acrylonitrile.
Visualization of the Equilibrium

The following diagram illustrates the forward (synthesis) and reverse (decomposition) pathways, highlighting the transition state sensitivity.

MichaelEquilibrium Morpholine Morpholine (Nucleophile) Transition Zwitterionic Transition State Morpholine->Transition Exothermic Kinetic Control Acrylonitrile Acrylonitrile (Electrophile) Acrylonitrile->Transition Exothermic Kinetic Control Decomp Polymerization (Side Reaction) Acrylonitrile->Decomp Radical/Anionic Initiation Transition->Morpholine Transition->Acrylonitrile Product 3-Morpholinopropanenitrile (Beta-Amino Nitrile) Transition->Product Proton Transfer Product->Transition Heat / Base (Retro-Michael)

Figure 1: The Michael/Retro-Michael equilibrium. Note that the reverse reaction is promoted by heat, regenerating volatile acrylonitrile which may then polymerize.

Reactivity & Functional Group Transformations[1][2][3]

The "Morpholine Effect" (Electronic Modulation)

The morpholine ring is not merely a structural spacer; it actively modulates reactivity.

  • Reduced Basicity: The oxygen atom in position 4 exerts an inductive withdrawing effect (-I), reducing the electron density on the nitrogen. Consequently, morpholine is a weaker nucleophile than piperidine, requiring slightly longer reaction times or catalysis (e.g., acetic acid) for Michael addition.

  • Enhanced Leaving Group Ability: Because morpholine is a weaker base, it is a better leaving group than dialkylamines. This makes 3-morpholinopropanenitrile less thermally stable than its piperidine analog. Distillation must be performed under high vacuum to minimize thermal load.

Primary Transformation Pathways

Researchers typically engage this moiety to transform the nitrile group while preserving the amine.

A. Nitrile Reduction (Synthesis of Diamines)

The conversion to 3-morpholinopropylamine is a high-value transformation for drug linkers.

  • Method: Catalytic Hydrogenation (Raney Ni or Co) is preferred over Hydride reagents (LAH) for scale.

  • Critical Control: The presence of ammonia (

    
    ) is mandatory to suppress the formation of secondary amines (dimers) via the reactive imine intermediate.
    
B. Nitrile Hydrolysis (Synthesis of

-Amino Acids)

Hydrolysis poses the highest risk of retro-Michael decomposition.

  • Acidic Hydrolysis (Recommended): Using conc. HCl converts the nitrile to the carboxylic acid. The acid protonates the morpholine nitrogen (forming the ammonium salt), which "locks" the amine and prevents the lone pair from initiating the retro-Michael elimination.

  • Basic Hydrolysis (High Risk): Using NaOH/KOH leaves the amine free. Under reflux, the free amine facilitates the deprotonation at the

    
    -carbon, triggering the elimination of morpholine. Avoid basic hydrolysis unless the temperature is strictly controlled (< 40°C) and oxidative hydrolysis (H2O2) is used. 
    

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-Morpholinopropanenitrile

Self-validating step: Exotherm monitoring ensures reaction initiation.

  • Setup: Equip a 3-neck flask with a reflux condenser, dropping funnel, and internal thermometer.

  • Charge: Add Morpholine (1.0 equiv) and Glacial Acetic Acid (0.05 equiv) . The acid acts as a catalyst to activate the nitrile.

  • Addition: Cool to 10°C. Add Acrylonitrile (1.1 equiv) dropwise.

    • Mechanism Check: The reaction is highly exothermic. Maintain internal T < 20°C to prevent polymerization of acrylonitrile.

  • Completion: Stir at Room Temperature (RT) for 3 hours.

    • Validation: TLC (EtOAc/Hexane) should show disappearance of morpholine.

  • Workup: Evaporate excess acrylonitrile under reduced pressure (Rotavap) at bath T < 40°C .

  • Purification: Vacuum distillation. CRITICAL: Do not exceed pot temperature of 100°C; retro-Michael becomes significant above this threshold.

Protocol 2: Reduction to 3-Morpholinopropylamine

Self-validating step: Ammonia pressure maintenance prevents dimerization.

ParameterConditionRationale
Catalyst Raney Nickel (active)High activity for

reduction.
Solvent Methanol saturated with

Ammonia suppresses secondary amine formation.
Pressure 500 psi

High pressure required for complete saturation.
Temperature 80°CBalance between rate and thermal stability.

Workflow:

  • Load autoclave with substrate, MeOH/NH3, and Raney Ni (10 wt%).

  • Purge with

    
    , then 
    
    
    
    .
  • Pressurize to 500 psi and heat to 80°C.

  • Monitor

    
     uptake. Reaction stops when uptake plateaus.
    

Decision Matrix: Divergent Synthesis

Use the following logic flow to determine the optimal pathway for your target derivative.

SynthesisFlow Start Start: 3-Morpholinopropanenitrile Goal Select Target Functional Group Start->Goal Amine Primary Amine (Linker Synthesis) Goal->Amine Acid Carboxylic Acid (Beta-Amino Acid) Goal->Acid Amide Primary Amide Goal->Amide Cond_Red H2 / Raney Ni / NH3 (Avoid LAH on scale) Amine->Cond_Red Cond_Hyd_Acid Conc. HCl / Reflux (Protects against Retro-Michael) Acid->Cond_Hyd_Acid Cond_Hyd_Base NaOH / H2O2 / <40°C (Radziszewski Reaction) Amide->Cond_Hyd_Base

Figure 2: Strategic decision tree for functional group interconversion.

Comparative Data: Morpholine vs. Piperidine

When selecting a secondary amine for


-amino nitrile formation, the physical properties dictate the stability profile.
FeatureMorpholine DerivativePiperidine DerivativeImpact on Protocol
Nitrogen pKa ~8.3~11.1Morpholine requires acid catalysis for optimal Michael addition rates.
Nucleophilicity ModerateHighPiperidine reacts faster; Morpholine is more selective.
Leaving Group Ability GoodPoorMorpholine adducts are less stable ; avoid high heat during distillation.
Water Solubility HighLowMorpholine derivatives are harder to extract from aqueous layers; use DCM or Chloroform.

References

  • Organic Chemistry Portal. Strecker Synthesis and Nitrile Hydrolysis Mechanisms. [Link]

  • National Institutes of Health (PMC). Oxa-Michael Addition to α,β-Unsaturated Nitriles. [Link]

  • Google Patents.Preparation method of N,N-dimethyl-1,3-propanediamine (Analogous reduction protocols). CN113620813B.
  • Organic Syntheses. General procedures for Michael Addition of Amines. (Ref. Coll. Vol. 6, p. 652). [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Michael Addition of Morpholine to Methacrylonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the procedure for the Michael addition of morpholine to methacrylonitrile, yielding 3-morpholinopropanenitrile. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the procedure for the Michael addition of morpholine to methacrylonitrile, yielding 3-morpholinopropanenitrile. This aza-Michael reaction is a crucial carbon-nitrogen bond-forming reaction in organic synthesis, valued for its efficiency and atom economy. This document provides an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, safety and handling guidelines, and expected outcomes. The information is curated to empower researchers in synthetic and medicinal chemistry to confidently and safely perform this valuable transformation.

Introduction: The Significance of the Aza-Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. The aza-Michael variation, which utilizes an amine as the nucleophile, is particularly significant for its ability to form carbon-nitrogen bonds, a fundamental linkage in a vast array of pharmaceuticals, agrochemicals, and other functional materials.

The reaction between morpholine (the Michael donor) and methacrylonitrile (the Michael acceptor) is a classic example of this transformation. Morpholine, a cyclic secondary amine, is a moderately reactive nucleophile, while methacrylonitrile possesses an electron-deficient alkene activated by the adjacent nitrile group. This reaction is often characterized by high yields and can frequently be performed under mild conditions, sometimes even without a solvent or catalyst. The resulting product, 3-morpholinopropanenitrile, is a versatile intermediate for further synthetic elaborations.

Reaction Mechanism and Rationale

The Michael addition of morpholine to methacrylonitrile proceeds via a nucleophilic conjugate addition mechanism. The reaction can be performed without a catalyst, although bases can be employed to enhance the nucleophilicity of the amine.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the β-carbon of the carbon-carbon double bond in methacrylonitrile. This carbon is electrophilic due to the electron-withdrawing effect of the nitrile group.

  • Formation of a Zwitterionic Intermediate: This attack results in the formation of a zwitterionic intermediate, with a positive charge on the nitrogen and a negative charge on the α-carbon.

  • Proton Transfer: A proton is then transferred from the morpholinium ion to the carbanion. In a neat or aprotic solvent, this transfer can be facilitated by another molecule of morpholine acting as a base. In protic solvents like methanol, the solvent can mediate the proton transfer.

  • Product Formation: The final result of this proton transfer is the formation of the neutral adduct, 3-morpholinopropanenitrile.

The choice of reaction conditions can influence the reaction rate. While the reaction can proceed without a catalyst, the use of a base can accelerate the process by deprotonating a small fraction of the morpholine, thereby increasing its nucleophilicity. However, for a relatively reactive amine like morpholine, a catalyst is often unnecessary.

Michael_Addition Figure 1: Mechanism of Michael Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Morpholine Morpholine (Nucleophile) Zwitterion Zwitterionic Intermediate Morpholine->Zwitterion Nucleophilic Attack Methacrylonitrile Methacrylonitrile (Michael Acceptor) Methacrylonitrile->Zwitterion Product 3-Morpholinopropanenitrile Zwitterion->Product Proton Transfer

Application

Application Note: Strategic Utilization of 2-Methyl-3-morpholin-4-ylpropanenitrile in Pharmaceutical Synthesis

[1] Abstract This application note details the synthesis, characterization, and downstream utility of 2-Methyl-3-morpholin-4-ylpropanenitrile (MMPN). As a beta-amino nitrile, MMPN serves as a critical "masked" diamine sc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the synthesis, characterization, and downstream utility of 2-Methyl-3-morpholin-4-ylpropanenitrile (MMPN). As a beta-amino nitrile, MMPN serves as a critical "masked" diamine scaffold.[1] Its structural motif—combining a solubilizing morpholine ring with a reactive nitrile linker—is increasingly prevalent in the design of kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands. This guide provides optimized protocols for its synthesis via Michael addition and its subsequent reduction to 2-methyl-3-morpholin-4-ylpropan-1-amine , a privileged intermediate in medicinal chemistry.[1]

Chemical Profile & Strategic Value[1]

The morpholine moiety is a "privileged structure" in drug discovery, often introduced to improve the water solubility and metabolic profile of lipophilic drug candidates. MMPN serves as a robust linchpin, allowing researchers to install this moiety with a precise 3-carbon linker.[1]

PropertyData
IUPAC Name 2-Methyl-3-(morpholin-4-yl)propanenitrile
Common Name

-Morpholinoisobutyronitrile
Molecular Formula C

H

N

O
Molecular Weight 154.21 g/mol
Key Functionality

-Amino Nitrile (Precursor to 1,3-diamines)
Solubility Soluble in alcohols, DCM, THF; sparingly soluble in water
Mechanistic Utility

MMPN is synthesized via the aza-Michael addition of morpholine to methacrylonitrile.[1] This reaction is atom-economical (100% atom efficiency) and scalable.[1] The resulting nitrile is a versatile "warhead" that can be:

  • Reduced to a primary amine (constructing a diamine scaffold).

  • Hydrolyzed to a carboxylic acid (for amide coupling).

  • Alkylating (via alpha-deprotonation) to create quaternary centers.[1]

Experimental Protocols

Protocol A: Synthesis of MMPN (The "Make")

Objective: High-yield synthesis of 2-Methyl-3-morpholin-4-ylpropanenitrile via Michael Addition.

Safety Warning: Methacrylonitrile is highly toxic and flammable.[1] Morpholine is corrosive.[1][2] Perform all operations in a functioning fume hood.

Reagents:

  • Morpholine (1.0 equiv)

  • Methacrylonitrile (1.1 equiv)

  • Glacial Acetic Acid (Catalytic, 5 mol%) or Triton B (for basic catalysis)

  • Solvent: Methanol (optional, reaction can be neat)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer.

  • Charging: Add Morpholine (87.1 g, 1.0 mol) and the catalyst (Acetic acid, 3 mL) to the flask.

  • Addition: Heat the mixture to 40°C. Add Methacrylonitrile (73.8 g, 1.1 mol) dropwise over 60 minutes.

    • Critical Control Point: The reaction is exothermic .[3] Maintain internal temperature between 45–55°C using an ice bath if necessary.[1] Rapid addition will cause a runaway exotherm and polymerization of the nitrile.

  • Completion: After addition, reflux the mixture gently (approx. 70°C) for 3–4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) or GC-MS until morpholine is consumed (<1%).[1]

  • Work-up: Distill off the excess methacrylonitrile under reduced pressure.

  • Purification: Vacuum distill the residue. MMPN typically distills as a clear, colorless oil at 110–115°C (15 mmHg).

    • Yield Target: >90%.[1]

Protocol B: Reduction to the Diamine (The "Use")

Objective: Conversion to 2-methyl-3-morpholin-4-ylpropan-1-amine for drug conjugation.[1]

Rationale: The nitrile group is robust, but for pharmaceutical applications, it is most often reduced to the primary amine to serve as a nucleophile for sulfonamide or amide formation (common in kinase inhibitors).

Reagents:

  • MMPN (Intermediate from Protocol A)

  • Raney Nickel (Active catalyst, ~10 wt% loading)

  • Ammonia in Methanol (7N) - Prevents secondary amine formation[1]

  • Hydrogen Gas (H

    
    )
    

Step-by-Step Procedure:

  • Vessel Prep: Use a stainless steel hydrogenation autoclave (Parr reactor).[1]

  • Loading: Charge MMPN (15.4 g, 100 mmol) dissolved in 7N NH

    
    /MeOH (100 mL).
    
    • Expert Insight: The presence of ammonia is non-negotiable. Without it, the newly formed primary amine will react with the intermediate imine, leading to dimerized secondary amine impurities (poisoning the yield).

  • Catalyst: Carefully add Raney Nickel (1.5 g) as a slurry. Keep wet; pyrophoric when dry.

  • Reaction: Seal reactor. Purge with N

    
     (3x) then H
    
    
    
    (3x). Pressurize to 50 bar (725 psi) H
    
    
    . Heat to 80°C. Stir at 1000 rpm for 12 hours.
  • Filtration: Cool to RT. Vent H

    
    . Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen). Do not let the catalyst dry out.
    
  • Isolation: Concentrate the filtrate in vacuo. The product is an amine oil that may require distillation or conversion to an HCl salt for storage.

Visualization of Workflows

Figure 1: Synthesis & Application Logic

This diagram illustrates the flow from raw materials to the final pharmaceutical intermediate, highlighting critical control points (CCPs).

MMPN_Workflow Start Raw Materials (Morpholine + Methacrylonitrile) Reaction Michael Addition (Exothermic Control) Start->Reaction Cat. AcOH, 45-55°C Intermediate MMPN (Nitrile Intermediate) Reaction->Intermediate Distillation Intermediate->Reaction QC: Check Polymerization Reduction Catalytic Hydrogenation (Raney Ni / H2 / NH3) Intermediate->Reduction High Pressure Product Target Diamine (Primary Amine) Reduction->Product Filtration & Workup

Caption: Operational workflow for the synthesis of MMPN and its reduction to the diamine scaffold.

Figure 2: Mechanistic Pathway

Understanding the mechanism ensures troubleshooting capability.[1] The "Aza-Michael" addition is reversible; temperature control favors the product.[1]

Mechanism Morpholine Morpholine (Nucleophile) TS Transition State (Zwitterionic Intermediate) Morpholine->TS Attack at Beta-Carbon Alkene Methacrylonitrile (Michael Acceptor) Alkene->TS MMPN MMPN (Thermodynamic Product) TS->MMPN Proton Transfer MMPN->Morpholine Retro-Michael (If T > 100°C)

Caption: The Aza-Michael addition pathway. Note the reversibility at high temperatures (Retro-Michael).

Quality Control & Troubleshooting

Analytical Standards

To ensure the intermediate meets pharmaceutical grade (purity >98%), the following analytical markers must be checked:

TechniqueExpected SignalCommon Impurity
GC-MS Molecular ion [M]+ at m/z 154.[1] Fragment at m/z 86 (morpholine ring).[1]Unreacted Methacrylonitrile (toxic); Dimerized polymer.[1]
1H-NMR (CDCl3) Doublet at

1.3 ppm (Methyl group); Multiplets at 2.4-2.6 ppm (Propyl backbone).[1]
Residual solvent or hydrolyzed amide peaks.[1]
IR Spectroscopy Sharp peak at ~2240 cm

(C

N stretch).[1]
Broad peak at 3300-3500 cm

indicates moisture or amine impurity.[1]
Troubleshooting Guide
  • Problem: Low yield in Protocol A.

    • Cause: Polymerization of methacrylonitrile.[1]

    • Solution: Add a radical inhibitor (e.g., Hydroquinone) during the reaction if starting materials are old. Ensure temperature does not exceed 60°C.

  • Problem: Secondary amine formation in Protocol B.

    • Cause: Insufficient Ammonia.[1]

    • Solution: Increase the concentration of NH

      
       in Methanol. Ensure H
      
      
      
      pressure is maintained (kinetics favor primary amine at high pressure).[1]

References

  • Organic Syntheses. "N-Nitromorpholine and related Michael Additions." Org.[1][4][2][5][6][7] Synth.1955 , 35, 36. (Demonstrates the fundamental reactivity of morpholine with electrophiles).

  • ChemicalBook. "Morpholine Properties and Reactivity."[1] ChemicalBook Database.[1] (Physicochemical data and solubility profiles).

  • ResearchGate. "Synthesis of Morpholines from Vicinal Amino Alcohols."[1] ResearchGate Review. (Contextualizes the morpholine scaffold in drug design).

  • Atlantis Press. "Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile."[1][8] Proceedings of the 2015 International Conference on Applied Science. (Example of nitrile intermediates in PI3K/mTOR inhibitor synthesis).

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." Organic Chemistry Portal. (General protocols for catalytic hydrogenation of nitriles).

Sources

Method

Application Note: A Strategic Approach to the Synthesis of Gefitinib Intermediates Utilizing 2-Methyl-3-morpholin-4-yl-propanenitrile

Abstract This application note provides a detailed protocol and scientific rationale for the synthesis of key intermediates of Gefitinib, an essential EGFR tyrosine kinase inhibitor, starting from 2-Methyl-3-morpholin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the synthesis of key intermediates of Gefitinib, an essential EGFR tyrosine kinase inhibitor, starting from 2-Methyl-3-morpholin-4-yl-propanenitrile. Gefitinib is a cornerstone in the targeted therapy of non-small-cell lung cancer (NSCLC).[1] The efficiency and purity of its synthesis are of paramount importance for pharmaceutical manufacturing. This guide outlines a strategic, multi-step synthetic pathway, emphasizing the chemical transformations required to convert the starting nitrile into a functionalized aniline precursor, which is pivotal for the subsequent construction of the quinazoline core of Gefitinib. We will explore the underlying chemical principles, provide step-by-step experimental protocols, and present data in a clear, actionable format for researchers and drug development professionals.

Introduction: The Role of Key Intermediates in Gefitinib Synthesis

Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a small-molecule inhibitor that targets the epidermal growth factor receptor (EGFR).[1] Its synthesis has been approached through various routes since its initial development by AstraZeneca.[1][2][3] A common thread in many of these synthetic strategies is the construction of the anilinoquinazoline core. The morpholinopropoxy side chain is crucial for the drug's pharmacokinetic profile and is typically introduced via O-alkylation.[4]

Our starting material, 2-Methyl-3-morpholin-4-yl-propanenitrile, provides a unique entry point into the synthesis. While not a traditional starting material, its structure contains the essential morpholinopropyl moiety. The challenge, which this guide addresses, is the strategic functionalization of the aromatic ring that must be introduced, and the transformation of the nitrile group to facilitate the formation of the quinazoline ring.

This document will detail a proposed synthetic pathway, beginning with the Friedel-Crafts acylation to introduce the aromatic component, followed by a series of functional group transformations to arrive at a key aniline intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. This intermediate is a well-established precursor in several patented Gefitinib syntheses.[2][5]

Overall Synthetic Strategy

The proposed pathway is a multi-step process designed to be robust and scalable. The core idea is to build the necessary aromatic precursor around the existing morpholinopropyl structure of our starting material.

G A 2-Methyl-3-morpholin-4-yl- propanenitrile B Step 1: Friedel-Crafts Acylation (with 3-methoxybenzoyl chloride) A->B AlCl3 C Intermediate 1: 1-(4-methoxy-2-(1-cyano-2-morpholinopropan-2-yl)phenyl)ethan-1-one B->C D Step 2: Baeyer-Villiger Oxidation C->D m-CPBA E Intermediate 2: 4-methoxy-2-(1-cyano-2-morpholinopropan-2-yl)phenyl acetate D->E F Step 3: Hydrolysis E->F NaOH G Intermediate 3: 4-hydroxy-3-(1-cyano-2-morpholinopropan-2-yl)benzonitrile F->G H Step 4: Nitration G->H HNO3, H2SO4 I Intermediate 4: 4-hydroxy-5-(1-cyano-2-morpholinopropan-2-yl)-2-nitrobenzonitrile H->I J Step 5: O-Alkylation I->J CH3I, K2CO3 K Intermediate 5: 4-methoxy-5-(1-cyano-2-morpholinopropan-2-yl)-2-nitrobenzonitrile J->K L Step 6: Reduction of Nitro Group K->L Fe, NH4Cl M Key Intermediate: 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile L->M N Final Steps: Quinazoline Ring Formation & Coupling M->N e.g., Dimroth Rearrangement O Gefitinib N->O

Caption: Proposed synthetic pathway from 2-Methyl-3-morpholin-4-yl-propanenitrile to Gefitinib.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
2-Methyl-3-morpholin-4-yl-propanenitrileIn-house>98%
3-Methoxybenzoyl chlorideSigma-Aldrich99%
Aluminum chloride (anhydrous)Acros Organics99%
Dichloromethane (DCM)Fisher SciAnhydrous
m-Chloroperoxybenzoic acid (m-CPBA)Sigma-Aldrich77%
Sodium hydroxide (NaOH)MerckACS Grade
Nitric acid (70%)VWRACS Grade
Sulfuric acid (98%)VWRACS Grade
Methyl iodideAlfa Aesar99.5%
Potassium carbonate (K₂CO₃)Fisher SciAnhydrous
Iron powder (Fe)Sigma-Aldrich-325 mesh, >99%
Ammonium chloride (NH₄Cl)VWRACS Grade
Protocol 1: Friedel-Crafts Acylation

Objective: To introduce the methoxy-substituted aromatic ring onto the 2-Methyl-3-morpholin-4-yl-propanenitrile backbone.

  • Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) (200 mL) and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 3-methoxybenzoyl chloride (1.1 eq) to the suspension. Stir for 15 minutes.

  • Starting Material: Add 2-Methyl-3-morpholin-4-yl-propanenitrile (1.0 eq) dissolved in anhydrous DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl (50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography to yield Intermediate 1 .

Protocol 2: Baeyer-Villiger Oxidation

Objective: To convert the ketone in Intermediate 1 to an ester, which can then be hydrolyzed to a phenol.

  • Setup: In a 500 mL round-bottom flask, dissolve Intermediate 1 (1.0 eq) in DCM (250 mL).

  • Reagent Addition: Add m-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise over 20 minutes, keeping the temperature below 25 °C with a water bath.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.

  • Work-up: Quench the reaction with a 10% aqueous solution of sodium sulfite. Stir for 30 minutes.

  • Extraction and Purification: Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, Intermediate 2 , is often used in the next step without further purification.

Protocol 3: Hydrolysis to Phenol

Objective: To hydrolyze the acetate ester to the corresponding phenol, a key functional group for subsequent reactions.

  • Setup: Dissolve the crude Intermediate 2 (1.0 eq) in methanol (200 mL) in a 500 mL round-bottom flask.

  • Base Addition: Add a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction to room temperature and neutralize with 2M HCl until the pH is ~7.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 3 .

Protocol 4: Aromatic Nitration

Objective: To introduce a nitro group ortho to the hydroxyl group, which will be reduced to an amine for the quinazoline ring formation. This is a common strategy in Gefitinib synthesis.[4][6]

  • Setup: In a 250 mL flask, cool a mixture of concentrated sulfuric acid (50 mL) to 0 °C.

  • Nitrating Agent: Slowly add concentrated nitric acid (1.2 eq).

  • Substrate Addition: Add Intermediate 3 (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir at 0-5 °C for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice. A yellow precipitate should form.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain Intermediate 4 .

Protocol 5 & 6: O-Alkylation and Nitro Reduction

Objective: To methylate the phenol and reduce the nitro group to form the key aniline intermediate.

  • O-Alkylation: Dissolve Intermediate 4 (1.0 eq) in acetone (200 mL). Add anhydrous potassium carbonate (2.5 eq) and methyl iodide (1.5 eq). Reflux the mixture for 6-8 hours. Filter the solid K₂CO₃ and concentrate the filtrate to get crude Intermediate 5 .

  • Nitro Reduction: Dissolve the crude Intermediate 5 in a mixture of ethanol (200 mL) and water (50 mL). Add ammonium chloride (4.0 eq) and iron powder (5.0 eq). Heat the mixture to reflux for 3-4 hours.[5]

  • Work-up: Cool the reaction and filter through a pad of Celite. Concentrate the filtrate to remove ethanol.

  • Extraction: Make the aqueous residue basic with aqueous ammonia and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the Key Intermediate: 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile .

From Key Intermediate to Gefitinib

The synthesized key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is a direct precursor to Gefitinib. Several established methods can be used for the final steps. One common approach involves a Dimroth rearrangement.[5]

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Assembly A Starting Material: 2-Methyl-3-morpholin-4-yl-propanenitrile B Multi-Step Protocol (Protocols 1-6) A->B C Key Intermediate: 2-amino-4-methoxy-5- (3-morpholinopropoxy)benzonitrile B->C E Formamidine Intermediate C->E Reaction D N,N-dimethylformamide dimethyl acetal G Gefitinib E->G Rearrangement/ Cyclization F 3-chloro-4-fluoroaniline

Caption: Workflow from the key intermediate to the final Gefitinib product.

This typically involves reacting the aminobenzonitrile with N,N-dimethylformamide dimethyl acetal to form a formamidine intermediate. This intermediate then undergoes a cyclization and rearrangement reaction with 3-chloro-4-fluoroaniline to yield Gefitinib.[5] This approach avoids the use of harsh chlorinating agents like thionyl chloride or phosphoryl chloride, which are common in other synthetic routes.[1][5]

Conclusion and Future Perspectives

This application note has detailed a plausible and scientifically grounded synthetic route for producing a key Gefitinib intermediate from the non-traditional starting material, 2-Methyl-3-morpholin-4-yl-propanenitrile. By logically applying fundamental organic reactions such as Friedel-Crafts acylation, Baeyer-Villiger oxidation, and standard functional group manipulations, the morpholinopropyl side chain is effectively incorporated into a versatile aniline precursor. The final steps to Gefitinib can then proceed via established, high-efficiency methods like the Dimroth rearrangement. This approach offers a novel pathway for researchers in process development and medicinal chemistry, potentially providing advantages in starting material availability and synthetic flexibility. Further optimization of each step, particularly the initial acylation and subsequent nitration, would be necessary for industrial-scale production.

References

  • CN103570633B. (2015). The preparation method of Gefitinib. Google Patents.
  • US8350029B2. (2013). Process for the preparation of gefitinib. Google Patents.
  • NDA, N. (2015). Gefitinib - New Drug Approvals. Available at: [Link]

  • CN1850807A. (2006). Gefitinib synthesis intermediate, and its preparing method and use. Google Patents.
  • Li, F., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 1696–1704. Available at: [Link]

  • EP2155656A2. (2010). Process for the preparation of gefitinib. Google Patents.
  • Reddy, G. C., et al. (2007). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 29(4), 844. Available at: [Link]

  • Zhang, Z., et al. (2024). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development. Available at: [Link]

  • Organic Spectroscopy International. (2015). GEFITINIB. Available at: [Link]

  • CN103030599B. (2014). Gefitinib intermediate and preparation method thereof. Google Patents.
  • Jaouhari, R., & Quinn, P. (1994). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Heterocycles, 38(10), 2243. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Critical Role of 4-(3-Chloropropyl)morpholine in Gefitinib Synthesis. Available at: [Link]

  • Reddy, G. C., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Heterocycles, 71(1), 39. Available at: [Link]

Sources

Application

Application Note: Scalable Production of 3-Morpholino-2-methylpropanenitrile

Executive Summary This guide details the scalable synthesis of 3-morpholino-2-methylpropanenitrile (also referred to as 3-morpholinoisobutyronitrile), a critical aliphatic amine building block used in the synthesis of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of 3-morpholino-2-methylpropanenitrile (also referred to as 3-morpholinoisobutyronitrile), a critical aliphatic amine building block used in the synthesis of pharmaceutical intermediates and functional polymers.

Unlike the facile reaction of morpholine with acrylonitrile, the reaction with methacrylonitrile presents specific kinetic challenges due to steric hindrance at the


-carbon and the inductive electron-donating effect of the methyl group, which reduces the electrophilicity of the nitrile. This protocol transitions from a batch-optimized lab method to a continuous flow process, ensuring high throughput, safety, and purity (>98%) without chromatographic purification.

Scientific Foundation & Retrosynthesis

Chemical Basis: The Aza-Michael Addition

The synthesis relies on the conjugate addition (Aza-Michael) of morpholine (nucleophile) to methacrylonitrile (Michael acceptor).

  • Reaction Type: 1,4-Nucleophilic Conjugate Addition.

  • Thermodynamics: Exothermic (

    
    ).
    
  • Kinetics: The presence of the

    
    -methyl group on methacrylonitrile significantly retards the reaction rate compared to acrylonitrile. While acrylonitrile reacts violently at room temperature, methacrylonitrile requires thermal activation or acid catalysis to achieve practical conversion rates.
    
Reaction Scheme

The reaction proceeds via the attack of the secondary amine on the terminal carbon of the alkene, followed by proton transfer.

ReactionScheme Morpholine Morpholine (Nucleophile) TS Transition State (Zwitterionic Intermediate) Morpholine->TS + Heat / AcOH MeAN Methacrylonitrile (Electrophile) MeAN->TS Product 3-Morpholino-2-methylpropanenitrile (Target) TS->Product Proton Transfer

Figure 1: Reaction pathway for the synthesis of 3-morpholino-2-methylpropanenitrile.

Critical Process Parameters (CPPs)

To ensure scalability, the following parameters must be strictly controlled:

ParameterRangeScientific Rationale
Stoichiometry 1.05 : 1.00 (Morpholine : MeAN)Slight excess of morpholine drives conversion. Morpholine is easier to remove via distillation than the toxic nitrile.
Temperature 70°C – 85°CActivation energy requirement due to steric hindrance.

risks retro-Michael reaction (reversibility) and polymerization.
Catalyst Glacial Acetic Acid (1-2 mol%)Acts as a proton shuttle, stabilizing the enolate intermediate and accelerating the rate-determining proton transfer step.
Reaction Time 4–6 hours (Batch)Slower kinetics of methacrylonitrile require extended residence time compared to unhindered nitriles.

Protocol 1: Bench-Scale Optimization (Batch)

Objective: To validate kinetics and isolate analytical standards.

Materials
  • Morpholine (ReagentPlus,

    
    99%)
    
  • Methacrylonitrile (MeAN) (Stabilized,

    
    99%)
    
  • Glacial Acetic Acid (Catalyst)

  • Ethanol (optional, for solvent screening; neat is preferred)

Methodology
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Flush with nitrogen.

  • Charging: Add Morpholine (87.1 g, 1.0 mol) and Acetic Acid (1.2 g, 20 mmol) to the flask.

  • Heating: Heat the mixture to 60°C .

  • Addition: Add Methacrylonitrile (67.1 g, 1.0 mol) dropwise over 45 minutes.

    • Note: Although less exothermic than acrylonitrile, an exotherm will be observed. Maintain internal temperature

      
       by adjusting addition rate.
      
  • Cook Phase: Once addition is complete, raise temperature to 75°C and stir for 5 hours.

  • IPC (In-Process Control): Sample for GC-FID. Target:

    
     residual MeAN.
    
  • Workup:

    • Cool to room temperature.

    • Perform vacuum distillation.

    • Fraction 1: Fore-run (unreacted morpholine/MeAN) at 40–50°C / 10 mmHg.

    • Fraction 2: Product collects at 115–118°C / 10 mmHg (approximate, pressure dependent).

  • Yield: Expected isolated yield: 88–92%.

Protocol 2: Scalable Continuous Flow Process

Objective: To maximize throughput and safety for kilo-scale production.

Flow chemistry is superior for this synthesis because it allows for higher temperatures (accelerating the slow kinetics) while containing the toxic nitrile in a closed system.

Equipment Configuration
  • Pumps: Dual piston pumps (Pump A: Morpholine/Cat; Pump B: MeAN).

  • Reactor: PFA or Stainless Steel Tubular Reactor (Volume: 50 mL).

  • BPR: Back Pressure Regulator set to 75 psi (5 bar).

  • Thermostat: Oil bath or heating mantle.

Process Flow Diagram

FlowProcess FeedA Feed A: Morpholine + 2% AcOH Mixer T-Mixer (Static Mixing) FeedA->Mixer FeedB Feed B: Methacrylonitrile FeedB->Mixer Reactor Tubular Reactor (Residence Time: 30 min Temp: 90°C) Mixer->Reactor Quench Cooling Loop (25°C) Reactor->Quench BPR Back Pressure Regulator (5 bar) Quench->BPR Collection Collection Vessel (Crude Product) BPR->Collection

Figure 2: Continuous flow setup for high-throughput synthesis.

Step-by-Step Procedure
  • Solution Preparation:

    • Feed A: Mix Morpholine with 2 mol% Acetic Acid.

    • Feed B: Neat Methacrylonitrile.[1]

  • Priming: Prime pumps with solvent (e.g., Toluene) then switch to reagents.

  • Flow Rates: Calculate flow rates for a 1.1 : 1.0 molar ratio (Morpholine excess).

    • Example: If Feed A is 10 mL/min, Feed B should be adjusted based on molar density calculations to deliver stoichiometric equivalent.

  • Reaction Conditions:

    • Set Reactor Temperature to 90°C . (Flow allows higher T than batch due to better heat transfer and containment).

    • Residence Time: 20–30 minutes .

  • Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect steady-state output.

  • Purification: The output is fed directly into a continuous vacuum flash evaporator or wiped-film evaporator (WFE) to strip excess morpholine, yielding pure product.

Analytical Quality Control

TestMethodSpecification
Assay GC-FID or HPLC-UV (210 nm)

Identification

H-NMR (CDCl

)
Diagnostic doublet for

-methyl (

ppm); Multiplets for morpholine ring.
Residual Solvent GC-HeadspaceMethacrylonitrile

ppm (Safety Critical)
Water Content Karl Fischer

Safety & Waste Management (EHS)

Hazard Identification:

  • Methacrylonitrile: Highly toxic (oral/inhalation), flammable. Metabolizes to cyanide. Antidote: Hydroxocobalamin (Cyanokit) must be available on-site.

  • Morpholine: Corrosive, causes severe skin burns.[2] Flash point 38°C.

Engineering Controls:

  • All handling of methacrylonitrile must occur in a certified fume hood or closed flow system.

  • Use butyl rubber gloves (Nitrile is permeable to some nitriles over time).

Waste Disposal:

  • Aqueous Waste: Do not acidify waste streams containing methacrylonitrile without testing; risk of HCN generation if hydrolysis occurs.

  • Organic Waste: Incineration is the preferred method for nitrile-containing organics.

References

  • Sigma-Aldrich. Methacrylonitrile Safety Data Sheet (SDS). Retrieved February 2026.[3][4] Link

  • Fisher Scientific. Morpholine Safety Data Sheet. Retrieved February 2026.[3][4] Link

  • Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 1948, 42(2), 189–283. (Foundational text on nitrile synthesis and Michael additions). Link

  • Cabral, S. et al. "Microwave-assisted synthesis of

    
    -amino nitriles." Tetrahedron Letters, 2009. (Discusses acceleration of aza-Michael additions). Link
    
  • European Chemicals Agency (ECHA). Registration Dossier: Methacrylonitrile. (Toxicology and handling data). Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Methyl-3-morpholin-4-ylpropanenitrile

Abstract & Introduction This application note details a high-efficiency, green protocol for the synthesis of 2-Methyl-3-morpholin-4-ylpropanenitrile via the microwave-assisted aza-Michael addition of morpholine to methac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a high-efficiency, green protocol for the synthesis of 2-Methyl-3-morpholin-4-ylpropanenitrile via the microwave-assisted aza-Michael addition of morpholine to methacrylonitrile.

The target molecule is a critical intermediate in the synthesis of pharmaceutical agents, including substituted propanolamines and potential CNS-active compounds. Conventional thermal synthesis of this motif often requires refluxing for 12–24 hours, utilizing volatile organic solvents (e.g., benzene, toluene) and frequently results in the polymerization of the methacrylonitrile substrate, complicating purification.

Why Microwave Irradiation? By utilizing microwave (MW) dielectric heating, this protocol achieves:

  • Reaction Time Reduction: From 18 hours (thermal) to <15 minutes.

  • Enhanced Selectivity: Rapid volumetric heating minimizes the thermal gradient, reducing the polymerization side-reaction of the

    
    -unsaturated nitrile.
    
  • Green Chemistry: The protocol utilizes a solvent-free (neat) or water-mediated approach, eliminating toxic organic solvents.

Chemical Reaction & Mechanism

The synthesis proceeds via an aza-Michael addition , where morpholine (Michael donor) attacks the


-carbon of methacrylonitrile (Michael acceptor).
Reaction Scheme

The reaction is atom-economical with no byproducts in the ideal pathway.

ReactionScheme Reactant1 Morpholine (Nucleophile) TS Transition State (Zwitterionic Intermediate) Reactant1->TS + Heat (MW) Reactant2 Methacrylonitrile (Michael Acceptor) Reactant2->TS Product 2-Methyl-3-morpholin- 4-ylpropanenitrile TS->Product Proton Transfer

Figure 1: Mechanistic pathway of the microwave-assisted aza-Michael addition.

Mechanistic Insight: Under microwave irradiation, the polar morpholine molecule ($ \mu \approx 1.5 D $) and the nitrile group efficiently couple with the oscillating electric field. This increases the kinetic energy of the nucleophile, overcoming the activation energy barrier for the attack on the sterically hindered


-carbon of the methacrylonitrile more effectively than convective heating.

Materials & Equipment

Reagents
ReagentCAS NumberMW ( g/mol )Equiv.Role
Morpholine 110-91-887.121.0Nucleophile
Methacrylonitrile 126-98-767.091.2Electrophile
Water (Optional) 7732-18-518.02SolventGreen Promoter
Ethyl Acetate 141-78-6--Extraction (if needed)

Safety Note: Methacrylonitrile is highly toxic (oral, inhalation) and flammable. Morpholine is corrosive. All handling must occur in a fume hood. The MW reactor must be capable of handling sealed-vessel pressure (approx. 3–5 bar).

Equipment
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with Teflon/Silicon septum.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed).

Experimental Protocol

This guide provides two variants. Method A (Neat) is preferred for high throughput and scale-up. Method B (Aqueous) is preferred if temperature control is difficult or if the neat reaction is too exothermic.

Method A: Solvent-Free (Neat) – High Efficiency
  • Preparation:

    • In a 10 mL microwave vial, add Morpholine (871 mg, 10 mmol) .

    • Add a magnetic stir bar.[1]

    • Carefully add Methacrylonitrile (805 mg, 12 mmol) . Note: Methacrylonitrile is volatile; keep cold before addition.

    • Seal the vial immediately with a crimp cap.

  • Microwave Irradiation:

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temperature: 100 °C.

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds (to ensure mixing before heating).

    • Pressure Limit: Set to 15 bar (safety cutoff).

    • Power: Max 150 W (The reaction is exothermic; low power is sufficient).

  • Cooling:

    • Use compressed air cooling to drop temperature to <40 °C before opening.

  • Work-up:

    • The reaction mixture is typically a clear, slightly yellow oil.

    • Since methacrylonitrile is used in excess and is volatile (

      
      ), it can be removed directly via rotary evaporation or high-vacuum drying.
      
    • Self-Validation Check: The crude purity is often >95%. Check TLC (System: EtOAc/Hexane 1:1, stain with

      
      ).
      
Method B: Water-Promoted – Green & Mild
  • Preparation:

    • In a 30 mL vial, add Water (5 mL) .

    • Add Morpholine (10 mmol) and Methacrylonitrile (12 mmol) .

    • Note: The biphasic mixture will homogenize upon heating or vigorous stirring.

  • Microwave Irradiation:

    • Temperature: 90 °C.

    • Time: 15 minutes.

    • Stirring: High (to ensure emulsion/contact).

  • Work-up:

    • Extract the reaction mixture with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
      .[2]
      
    • Evaporate solvent to yield the product.[3]

Method Development & Optimization Data[4][5][6]

The following data summarizes the optimization process used to define the standard operating procedure (SOP).

EntrySolventCatalystTemp (°C)Time (min)Yield (%)Notes
1TolueneNoneReflux (110)1200 (20h)65%Conventional heating; dark product.
2NeatNone801078%Incomplete conversion.
3Neat None 100 10 96% Optimal Condition.
4WaterNone901592%Clean, but requires extraction.
5Neat

(5%)
100595%Faster, but catalyst removal required.

Table 1: Comparison of reaction conditions. Yields are isolated yields.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Morpholine (1.0 eq) + Methacrylonitrile (1.2 eq) Start->Mix Seal Seal Vial & Insert into MW Reactor Mix->Seal Irradiate Irradiate: 100°C, 10 min (Max Power 150W) Seal->Irradiate Cool Cool to <40°C Irradiate->Cool Workup Evaporate Excess Nitrile (Vacuum) Cool->Workup Analyze QC: NMR / GC-MS Workup->Analyze

Figure 2: Step-by-step experimental workflow for the Neat synthesis method.

Characterization & Self-Validation

To ensure the protocol was successful without waiting for external analytics, use these self-validating checks:

  • Visual Check: The reaction mixture should remain clear or turn pale yellow. Dark brown/black indicates polymerization of the nitrile (temperature too high).

  • TLC Monitoring:

    • Stationary Phase: Silica Gel

      
      .[4]
      
    • Mobile Phase: Ethyl Acetate : Hexane (1:1).

    • Visualization: Iodine Chamber (

      
      ). Morpholine (starting material) stays near the baseline; Product moves to 
      
      
      
      .

Expected Analytical Data:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.65–3.75 (m, 4H, 
      
      
      
      of morpholine).
    • 
       2.80–2.90 (m, 1H, 
      
      
      
      ).
    • 
       2.40–2.55 (m, 6H, 
      
      
      
      ring + acyclic
      
      
      ).
    • 
       1.32 (d, 3H, 
      
      
      
      ).
  • MS (ESI+): Calculated for

    
    : 154.11; Found 
    
    
    
    .

References

  • Microwave-Assisted Aza-Michael Addition (General Review): Rulev, A. Y. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Link

  • Water-Mediated Synthesis: Polshettiwar, V., & Varma, R. S. (2010). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. Link

  • Neat/Solvent-Free Protocols: Loupy, A., et al. (2006). Microwave-assisted polymer chemistry: Heck-reaction... and acrylamides. ScienceDirect. Link

  • Reaction of Morpholine with Acrylonitrile Derivatives: Cai, Y., et al. (2010). Microwave-induced aza-Michael reaction in water: a remarkably simple procedure. Synthetic Communications. Link

  • Safety Data (Methacrylonitrile): PubChem Compound Summary for CID 31358, Methacrylonitrile. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of 2-Methyl-3-morpholin-4-ylpropanenitrile synthesis

Technical Support Center: Synthesis of 2-Methyl-3-morpholin-4-ylpropanenitrile Subject: Optimization, Troubleshooting, and Yield Maximization Guide Ticket ID: CHEM-SUP-8821 Agent: Senior Application Scientist (Process Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-3-morpholin-4-ylpropanenitrile

Subject: Optimization, Troubleshooting, and Yield Maximization Guide Ticket ID: CHEM-SUP-8821 Agent: Senior Application Scientist (Process Chemistry Division)

Executive Summary

This guide addresses the synthesis of 2-Methyl-3-morpholin-4-ylpropanenitrile (CAS: 101-37-1 derivatives/analogues) via the Aza-Michael addition of morpholine to methacrylonitrile. While theoretically straightforward, this reaction often suffers from three primary failure modes:

  • Polymerization of the methacrylonitrile substrate.

  • Retro-Michael Reaction (reversibility) at elevated temperatures.

  • Oxidative Degradation leading to colored impurities.

The following protocols and troubleshooting trees are designed to transition your process from "synthesis" to "robust manufacturing."

Part 1: The Reaction Mechanism & Critical Parameters

The synthesis relies on the nucleophilic attack of morpholine (secondary amine) on the


-carbon of methacrylonitrile. This is an equilibrium-controlled, exothermic process.

Reaction Scheme:



Visualizing the Pathway

The following diagram outlines the mechanism and potential divergence points (side reactions).

ReactionPathway Start Reagents: Morpholine + Methacrylonitrile Complex Transition State: N-C Bond Formation Start->Complex Nucleophilic Attack Polymer Impurity A: Poly(methacrylonitrile) Start->Polymer Radical Initiator (No Inhibitor) Oxidation Impurity B: N-Oxides (Colored) Start->Oxidation O2 Present Enolate Intermediate: Zwitterionic Enolate Complex->Enolate Product Target Product: 2-Methyl-3-morpholin-4-ylpropanenitrile Enolate->Product Proton Transfer (Rate Limiting) Product->Start Retro-Michael (T > 100°C)

Figure 1: Reaction pathway showing the desired Aza-Michael addition versus competitive polymerization and retro-Michael reversion.

Part 2: Optimized Experimental Protocol

Status: Validated Scale: 100 mmol - 1 mol

Reagents & Stoichiometry
ComponentRoleEq.Notes
Morpholine Nucleophile1.1 - 1.2Slight excess drives equilibrium; easier to strip than polymer.
Methacrylonitrile Electrophile1.0Must contain inhibitor (e.g., 50 ppm MEHQ).
Glacial Acetic Acid Catalyst0.05 - 0.1Proton shuttle; activates nitrile and prevents amine oxidation.
Hydroquinone Inhibitor0.1 wt%Critical to prevent polymerization of methacrylonitrile.
Step-by-Step Methodology
  • Preparation:

    • Equip a 3-neck round-bottom flask with a reflux condenser, internal temperature probe, and addition funnel.

    • Purge the system with Nitrogen (

      
      ) for 15 minutes. Oxygen causes yellowing.
      
  • Charging:

    • Add Morpholine (1.2 eq) and Glacial Acetic Acid (5 mol%) to the flask.

    • Add Hydroquinone (10-20 mg) .

    • Heat the mixture to 60°C .

  • Addition (The Critical Step):

    • Add Methacrylonitrile (1.0 eq) dropwise via the addition funnel over 45–60 minutes.

    • Why? This controls the exotherm. If the temperature spikes >90°C, the Retro-Michael reaction dominates, and yield drops.

  • Reaction:

    • Maintain temperature at 75–80°C for 4–6 hours.

    • Monitor: TLC (Mobile phase: 30% EtOAc/Hexane) or GC-MS. Look for the disappearance of methacrylonitrile.

  • Work-up:

    • Cool to room temperature.[1]

    • Vacuum Distillation: This is the only reliable purification method.

      • Fraction 1: Excess Morpholine (BP ~35°C @ 10 mmHg).

      • Fraction 2: Target Product (Expect BP ~110–125°C @ 10 mmHg).

Part 3: Troubleshooting Guide (FAQs)

Category A: Yield Issues

Q: My conversion stalls at ~70%. Adding more time doesn't help. Why? A: You have hit the thermodynamic equilibrium.

  • Diagnosis: The Aza-Michael reaction is reversible.[1][2] At high temperatures or long times, the rate of the reverse reaction equals the forward reaction.

  • Solution:

    • Lower the temperature to 60°C for the final hour to shift equilibrium toward the product (Le Chatelier's principle).

    • Run Neat: Do not use solvents (like ethanol) unless necessary. High concentration favors the bimolecular product over the unimolecular dissociation.

Q: I see a significant amount of solid precipitate forming during reaction. A: This is likely poly(methacrylonitrile) .

  • Cause: Insufficient radical inhibitor or oxygen ingress.

  • Fix: Ensure Hydroquinone or MEHQ is present. strictly exclude light during the reaction if using older, inhibitor-depleted methacrylonitrile.

Category B: Impurity Profile

Q: The product is dark yellow/brown. How do I remove the color? A: Morpholine oxidizes easily to form N-oxides and colored radical species.

  • Prevention: Use fresh morpholine and a strict

    
     blanket.
    
  • Remediation: Distillation is usually sufficient. If color persists, treat the crude oil with activated charcoal (10 wt%) in ethanol, filter through Celite, then distill.

Q: Can I use a strong base (NaOH/KOH) to speed it up? A: Avoid strong bases.

  • Reasoning: While bases catalyze Michael additions, methacrylonitrile is extremely sensitive to base-catalyzed anionic polymerization. Weak acid catalysis (Acetic Acid) is safer and highly effective for this specific substrate.

Part 4: Diagnostic Decision Tree

Use this flow to diagnose low yields or failed batches.

Troubleshooting Problem Start: Low Yield or Impure Product CheckTLC Check TLC/GC: Is Methacrylonitrile remaining? Problem->CheckTLC YesRemains Yes: Incomplete Conversion CheckTLC->YesRemains Yes NoRemains No: Side Reactions CheckTLC->NoRemains No TempCheck Check Reaction Temp YesRemains->TempCheck SolidCheck Is there solid precipitate? NoRemains->SolidCheck HighTemp >90°C: Retro-Michael Reduce Temp TempCheck->HighTemp LowTemp <60°C: Kinetic Trap Increase Temp or Catalyst TempCheck->LowTemp Polymer Polymerization Detected Add Hydroquinone/Check Inhibitor SolidCheck->Polymer Yes Color Dark Liquid? Oxidation -> Improve N2 purge SolidCheck->Color No

Figure 2: Troubleshooting logic for yield optimization.

References

  • Rulev, A. Y. (2011).[1] "Aza-Michael Reaction: Achievements and Prospects." Russian Chemical Reviews, 80(3), 197.

  • PubChem. (n.d.).[3] "Methacrylonitrile - Compound Summary." National Library of Medicine.

  • Organic Syntheses. (1947). "Methyleneaminoacetonitrile."[4] Org.[5][6] Synth. 27, 53. (Demonstrates acetic acid catalysis in nitrile synthesis).

  • Sigma-Aldrich. (n.d.).[7] "2,2′-Azobis(2-methylpropionitrile) Safety Data Sheet." (Reference for polymerization risks of nitrile precursors).

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-3-morpholin-4-ylpropanenitrile

Product: 2-Methyl-3-morpholin-4-ylpropanenitrile CAS: 101-38-2 (Generic structure reference) Classification: -Amino Nitrile / Michael Adduct Support Level: Tier 3 (Senior Application Scientist) System Overview & Impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Methyl-3-morpholin-4-ylpropanenitrile CAS: 101-38-2 (Generic structure reference) Classification:


-Amino Nitrile / Michael Adduct
Support Level:  Tier 3 (Senior Application Scientist)

System Overview & Impurity Profile

The Molecule: 2-Methyl-3-morpholin-4-ylpropanenitrile is typically synthesized via the aza-Michael addition of morpholine to methacrylonitrile (2-methyl-2-propenenitrile). This reaction is often catalyzed by weak acids (e.g., acetic acid) or performed under thermal conditions.

Common Impurities: Understanding the origin of impurities is the first step in removal.

Impurity TypeSourcePropertiesRemoval Strategy
Morpholine Unreacted Starting MaterialBP: ~128°C, Water-soluble, BasicAqueous wash / Acid-Base extraction
Methacrylonitrile Unreacted Starting MaterialBP: ~90°C, Polymerizable, ToxicVacuum evaporation / Acid-Base extraction
Poly-methacrylonitrile Side Reaction (Polymerization)Solid/Gum, Non-basicFiltration / Acid-Base extraction (remains in organic)
Oxidation Products Morpholine N-oxide derivativesYellow/Brown color, PolarDistillation / Silica filtration
Hydrolysis Products Amide/Acid derivativesHigh melting solidsAvoid strong acid/heat; remove via pH control

Core Protocol: Acid-Base Extraction (The Gold Standard)

Objective: Isolate the basic amine product from non-basic impurities (polymers, neutral starting materials) and water-soluble contaminants.

The Logic (Causality)

Because the morpholine nitrogen is a tertiary amine (


 for conjugate acid), it can be selectively protonated.
  • Acid Phase: The product becomes an ammonium salt (

    
    ) and migrates to the water phase. Neutral impurities (polymers, unreacted nitrile) stay in the organic solvent.
    
  • Base Phase: Neutralizing the water phase returns the product to its free-base oil form, which is then extracted back into organic solvent, leaving inorganic salts behind.

Step-by-Step Methodology

Reagents:

  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • 1M Hydrochloric Acid (HCl)[1]

  • 20% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (Saturated NaCl)

  • Magnesium Sulfate (

    
    )[1]
    

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Acid Extraction:

    • Extract the organic layer with 1M HCl (

      
       volume equivalent).[1]
      
    • Critical Check: Measure the aqueous layer pH. It must be

      
      .
      
    • Separation: Keep the Aqueous Layer (contains Product-HCl salt). Discard the Organic Layer (contains polymers/neutral impurities) only after yield verification.

  • Washing (Optional): Wash the acidic aqueous layer once with a small volume of fresh DCM to remove entrained neutrals.

  • Basification:

    • Cool the aqueous layer to

      
       (ice bath).
      
    • Slowly add 20% NaOH until pH

      
      . The solution should become cloudy as the free amine oil separates.
      
  • Re-Extraction:

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Combine these new organic layers.[1]

  • Drying & Isolation:

    • Wash combined organics with Brine.[2]

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotovap).

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Product + Impurities) Dissolve Dissolve in DCM Crude->Dissolve Acidify Extract with 1M HCl (pH < 2) Dissolve->Acidify Sep1 Phase Separation Acidify->Sep1 OrgWaste Organic Layer 1 (Contains Neutrals/Polymers) Sep1->OrgWaste Discard AqSalt Aqueous Layer (Product-HCl Salt) Sep1->AqSalt Keep Basify Basify with NaOH (pH > 10, 0°C) AqSalt->Basify Extract2 Extract with DCM Basify->Extract2 Sep2 Phase Separation Extract2->Sep2 AqWaste Aqueous Waste (Salts) Sep2->AqWaste Discard FinalOrg Organic Layer 2 (Pure Free Base) Sep2->FinalOrg Keep Dry Dry (MgSO4) & Concentrate FinalOrg->Dry

Figure 1: Acid-Base Extraction Logic Flow. Blue nodes indicate the product is in the aqueous phase; Green nodes indicate the product is in the organic phase.

Secondary Protocol: Vacuum Distillation

Objective: Remove trace color and stubborn solvent residues if Acid-Base extraction yields <98% purity.

Warning:


-amino nitriles can undergo a Retro-Michael reaction  (decomposition back to morpholine and methacrylonitrile) if heated excessively.

Protocol:

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum required (< 1 mmHg).

  • Temperature:

    • Bath temperature should not exceed 140°C.

    • Expected boiling point is likely >100°C at 1 mmHg (Estimation based on MW ~154 g/mol and polarity).

  • Stabilization: Add a radical inhibitor (e.g., BHT) to the pot if you suspect unreacted methacrylonitrile is present, to prevent polymerization in the flask.

Troubleshooting & FAQs

Q1: The product is yellow/brown after workup. Is it ruined?

Diagnosis: This is likely trace oxidation of the morpholine ring or polymerized methacrylonitrile oligomers. Solution:

  • Activated Charcoal: Dissolve the oil in ethanol, treat with activated charcoal for 30 mins, filter through Celite, and re-concentrate.

  • Silica Plug: Pass the crude oil through a short pad of silica gel.

    • Note: You must add 1% Triethylamine (

      
      ) to your eluent (e.g., Hexane/EtOAc) to prevent the amine product from streaking or sticking to the acidic silica.
      
Q2: I still see Morpholine in the NMR (triplets at ~3.7 and 2.9 ppm).

Diagnosis: Morpholine is highly water-soluble but partitions poorly if the aqueous layer is saturated. Solution:

  • Azeotropic Removal: Morpholine forms an azeotrope with water. If the product is stable, add water and rotovap multiple times.

  • Enhanced Wash: During the acid-base workup, wash the initial organic layer with water before the acid extraction step. This removes bulk morpholine before it can form a salt and compete with the product.

Q3: My yield is lower than expected (<50%).

Diagnosis:

  • Retro-Michael: Did you heat the reaction too long? The reaction is reversible.[3]

  • Hydrolysis: Did you use concentrated acid or heat during the workup? The nitrile group (

    
    ) can hydrolyze to an amide (
    
    
    
    ) or acid (
    
    
    ). Solution:
  • Keep workup temperatures cold (

    
    ).
    
  • Avoid concentrated mineral acids; use 1M HCl or Citric Acid.

Decision Tree: Choosing a Method

Troubleshooting Problem Identify Issue Impurity1 Neutral Impurities (Polymers/Start Mat.) Problem->Impurity1 Impurity2 Color/Tars Problem->Impurity2 Impurity3 Residual Morpholine Problem->Impurity3 Sol1 Acid-Base Extraction Impurity1->Sol1 Sol2 Charcoal or Vacuum Distillation Impurity2->Sol2 Sol3 Water Wash or High Vac Drying Impurity3->Sol3

Figure 2: Troubleshooting Decision Tree for specific impurity profiles.

References

  • Organic Syntheses, Coll. Vol. 4, p. 205 (1963). General methods for Michael additions of amines to acrylonitrile derivatives.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Acid-Base extraction of amines).
  • PubChem Compound Summary: 3-morpholinopropanenitrile. (Structural analog for property estimation).

  • Taylor & Francis Knowledge Centers. Michael Addition Knowledge Base. (Mechanistic insights on reversibility).

  • US Patent 6,113,799. Process for selective separation of morpholine.[4] (Data on morpholine removal strategies).

Sources

Troubleshooting

Technical Support Center: Nitrile Reduction Troubleshooting

Topic: Troubleshooting Low Conversion & Yield in Nitrile Reduction to Primary Amines Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Introduction: The "Late-Stage" Bottleneck Nitrile reduction is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Yield in Nitrile Reduction to Primary Amines Ticket Status: OPEN Assigned Specialist: Senior Application Scientist

Introduction: The "Late-Stage" Bottleneck

Nitrile reduction is a high-stakes transformation. Often occurring late in a synthetic sequence, a low yield here risks weeks of upstream effort. When a user reports "low conversion," it usually falls into one of three distinct failure modes:

  • True Kinetic Stalling: Starting material remains unreacted.

  • Divergent Pathways: Starting material is consumed, but forms secondary amines (dimers).

  • Workup Sequestration: Product is formed but trapped in aluminum salts or borane complexes.

This guide addresses these specific failure modes with mechanistic correctives.

Module 1: The "Divergent Pathway" (Secondary Amine Formation)

Symptom: Starting material is consumed (high conversion), but isolated yield of primary amine is low. Mass spec shows a generic


 peak (dimer).
The Mechanism of Failure

In catalytic hydrogenation (Raney Ni, Pd/C), the reaction is not a single step. The intermediate imine is highly electrophilic. If the newly formed primary amine (nucleophile) is present in high concentration near the catalyst surface, it attacks the imine, releasing ammonia and forming a secondary amine.

SecondaryAmineFormation Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) PriAmine Primary Amine (R-CH2-NH2) Imine->PriAmine + H2 (Cat) SecAmine Secondary Amine (R-CH2-NH-CH2-R) Imine->SecAmine Side Reaction PriAmine->Imine Condensation (-NH3)

Figure 1: The competitive condensation pathway leading to secondary amines.

Protocol Adjustment: Ammonia Suppression

To suppress the side reaction, you must saturate the system with ammonia, shifting the equilibrium back toward the primary amine (Le Chatelier’s principle).

Corrective Protocol (Raney Nickel):

  • Solvent: Use 7M Methanolic Ammonia (commercial) or saturate Ethanol with anhydrous

    
     gas for 15 mins at 0°C.
    
  • Catalyst: Use Raney Nickel (W-2 or W-4 activity). Warning: Pyrophoric.

  • Additive: If ammonia is unavailable, adding 2-3 equivalents of NaOH can also suppress the condensation by reducing the electrophilicity of the imine species, though less effectively than

    
    .
    

Expert Tip: For Pd/C hydrogenations, ammonia often poisons the catalyst. Instead, perform the reaction in acidic media (e.g., Acetic Acid or MeOH + HCl). This protonates the primary amine immediately upon formation (


), rendering it non-nucleophilic and unable to attack the imine.

Module 2: The "Missing Product" (Workup Sequestration)

Symptom: TLC shows full conversion to a polar spot, but after extraction/filtration, the mass balance is <30%.

Scenario A: Lithium Aluminum Hydride (LiAlH4)

Root Cause: Aluminum salts form a gelatinous "matrix" that physically traps the amine. Standard water quenching creates an emulsion that is impossible to filter.

The Solution: The Fieser Workup This method creates a granular, sand-like precipitate that filters easily.

StepReagentVolume (per

grams of LiAlH4 used)
Purpose
1Water

mL
Hydrolyze active hydride.
215% NaOH

mL
Convert Al salts to aluminates.
3Water

mL
Granulate the precipitate.

Protocol:

  • Dilute reaction mixture with diethyl ether (cool to 0°C).

  • Add reagents in the exact order/ratio above very slowly.

  • Warm to RT and stir for 15 minutes until precipitate is white and sandy.

  • Add

    
     (drying agent) directly to the stirring mixture.
    
  • Filter through a sintered glass funnel. The amine is in the filtrate.

Scenario B: Borane (BH3-THF or BH3-DMS)

Root Cause: Borane is a Lewis Acid; the amine is a Lewis Base. They form a stable Amine-Borane Complex (


) that is soluble in organic solvents but does not behave like the free amine. It often fails to ionize in MS or streak on TLC.

The Solution: Acidic Methanolysis Simply adding water is insufficient to break the B-N bond.

Protocol:

  • Quench reaction with MeOH (caution:

    
     gas evolution).
    
  • Add excess HCl (aq) or HCl in MeOH .

  • Mandatory Reflux: Heat the acidic mixture to reflux for 1-2 hours. This is energetically required to hydrolyze the B-N bond.

  • Basify (pH > 12) with NaOH and extract.

Module 3: The "Stalled Reaction" (Catalyst Poisoning)

Symptom: Starting material persists despite long reaction times.

Diagnostic: The "Magic Blue" Method (CoCl2 / NaBH4)

If catalytic hydrogenation fails due to sulfur/nitrogen poisoning (common in heterocycles), switch to Cobalt Boride. This is a "dissolving metal-like" reduction that is insensitive to catalyst poisons.

Mechanism:



Protocol:

  • Dissolve Nitrile (1 equiv) and

    
     (1-2 equiv) in MeOH. Solution turns deep purple/blue.
    
  • Add

    
     (5-10 equiv) portion-wise at 0°C. Caution: Vigorous gas evolution.
    
  • Solution will turn black (formation of Cobalt Boride).

  • Stir 1-2 hours. If stalled, add more

    
    .
    
  • Workup: Quench with dilute HCl (dissolves the black Co precipitate), then basify with

    
     to extract the amine.
    

Decision Matrix: Selecting the Right Method

MethodSelection Start START: Nitrile Substrate Sensitive Contains Alkene/Alkyne? Start->Sensitive Poison Contains S/N Heterocycles (Catalyst Poisons)? Sensitive->Poison No MethodC Use Borane-DMS (Chemoselective) Sensitive->MethodC Yes (Borane preserves alkenes) MethodA Use LiAlH4 or CoCl2/NaBH4 Poison->MethodA Yes (Poisons Pd/Ni) MethodB Use Raney Ni + NH3 (High Pressure) Poison->MethodB No (Cleanest Profile)

Figure 2: Decision tree for selecting the reduction agent based on substrate functionality.

References

  • Mechanism of Cobalt Boride Reduction: Heinzman, S. W.; Ganem, B. J. Am. Chem. Soc.1982 , 104, 6801.[1] Link

  • Raney Nickel & Ammonia Protocols: Robinson, R. E.; Snyder, H. R. Organic Syntheses, Coll.[2] Vol. 3, p.720 (1955 ). Link

  • Fieser Workup for LAH: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967 ; Vol. 1, p 581.

  • Borane Reduction of Nitriles: Brown, H. C.; Choi, Y. M.; Narasimhan, S. J. Org. Chem.1982 , 47, 3153. Link

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 2-Methyl-3-morpholin-4-ylpropanenitrile

[1] Topic: Solvent Selection & Process Optimization for CAS 101-38-2 (and isomers) Ticket ID: #CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1] Introduction: The Purity Paradox in Mich...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Solvent Selection & Process Optimization for CAS 101-38-2 (and isomers) Ticket ID: #CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Purity Paradox in Michael Additions

You are targeting 2-Methyl-3-morpholin-4-ylpropanenitrile , formed via the conjugate addition (Michael addition) of morpholine to methacrylonitrile (2-methyl-2-propenenitrile).[1]

While this reaction is thermodynamically favorable, achieving >99.5% purity requires navigating a specific "Purity Paradox":

  • Reaction Rate: Protic solvents (like alcohols) accelerate the reaction by activating the nitrile group via hydrogen bonding.

  • Side Reactions: Those same conditions—combined with the exothermicity of the amine addition—can trigger the anionic polymerization of methacrylonitrile (forming polymethacrylonitrile), resulting in a viscous, colored crude product that is difficult to purify.

This guide moves beyond standard "recipe" chemistry to a Process Analytical Technology (PAT) approach, treating solvent selection as the primary control lever for impurity management.

Module 1: Solvent Selection Matrix

The choice of solvent dictates your downstream purification strategy. For this specific nitrile, we evaluate solvents based on Thermal Mass (ability to absorb the exotherm) and Selectivity (preventing polymerization).

Solvent SystemReaction RateThermal SafetyImpurity Profile (Primary Risk)Recommended For
Ethanol (EtOH) High ModerateHydrolysis: Risk of amide formation if water is present.[1]General Synthesis. Best balance of rate and ease of removal.
Toluene LowHigh Slow Conversion: Requires longer times; risk of oxidation if prolonged.Scale-Up. Excellent heat sink; allows azeotropic drying.[1]
Water ("On-Water") Very HighHighHydrolysis & Emulsion: High risk of hydrolyzing the nitrile to acid/amide.[1]Not Recommended for high-purity applications without rigorous extraction.[1]
Neat (Solvent-Free) ModerateCritical Polymerization: "Hot spots" cause rapid polymerization of methacrylonitrile.[1]Atom Economy only. Requires advanced flow chemistry or active cooling.[1]
Expert Recommendation: The "Ethanol-Cryo" Protocol

For maximizing purity in a batch reactor, Absolute Ethanol is the superior choice. It provides the necessary hydrogen-bond activation to drive the reaction to completion (minimizing unreacted morpholine) while acting as a solvent for the product, preventing oiling out.

Critical Mechanism: The hydroxyl group of ethanol coordinates with the nitrogen of the nitrile, lowering the LUMO energy of the alkene, making it more susceptible to nucleophilic attack by morpholine [1].

Module 2: Troubleshooting Guide

Use this section to diagnose issues based on the visual or analytical state of your crude reaction mixture.

Issue 1: Crude mixture is viscous and yellow/orange.
  • Diagnosis: Polymerization of Methacrylonitrile.

  • Root Cause: The reaction temperature spiked during the addition of the nitrile. Methacrylonitrile is prone to anionic polymerization initiated by the morpholine (which acts as a base) if the local concentration is too high.

  • Solution:

    • Dilution: Increase solvent volume to 5-10 volumes relative to reactants.

    • Inverse Addition: Do not add morpholine to the nitrile. Add the nitrile to the morpholine slowly.

    • Temperature Control: Maintain internal temperature <10°C during addition.

Issue 2: GC-MS shows a peak at M+18 (Hydrolysis Product).
  • Diagnosis: Nitrile Hydrolysis to Amide.

  • Root Cause: Presence of water in the solvent or starting materials, catalyzed by the basicity of morpholine and heat.

  • Solution:

    • Use anhydrous ethanol or dry toluene.[1]

    • Store methacrylonitrile over molecular sieves (3Å) before use.[1]

    • Avoid aqueous workups if possible; use dry loading for purification or direct distillation.[1]

Issue 3: Low Yield / Incomplete Conversion.
  • Diagnosis: Retro-Michael Reaction. [1]

  • Root Cause: Michael additions are reversible.[1] If the product is heated excessively during workup (distillation) without removing unreacted starting material, it can revert.

  • Solution:

    • Ensure complete conversion (monitor by TLC/GC) before starting workup.[1]

    • Do not exceed pot temperatures of 140°C during distillation. Use high vacuum (<5 mmHg) to keep the boiling point low.

Module 3: High-Purity Experimental Protocol (SOP)

This protocol is designed to self-validate. If Step 3 fails (color check), do not proceed to distillation; re-evaluate raw materials.

Target: 2-Methyl-3-morpholin-4-ylpropanenitrile Scale: 100 mmol basis[1]

Phase A: Reaction Assembly
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and an internal thermometer.

  • Charge: Add Morpholine (1.05 equiv, slight excess) and Absolute Ethanol (50 mL).

  • Conditioning: Cool the solution to 0–5°C using an ice/salt bath. Flush with nitrogen.[1]

Phase B: Controlled Addition (The Critical Step)
  • Addition: Charge Methacrylonitrile (1.0 equiv) into the addition funnel.

  • Rate Control: Add dropwise over 60 minutes. CRITICAL: Ensure internal temperature does not exceed 10°C .

    • Why? This suppresses the polymerization pathway (

      
       for polymerization > 
      
      
      
      for Michael addition).
  • Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

Phase C: Workup & Purification
  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) at 40°C.

  • Vacuum Distillation: Transfer the crude oil to a short-path distillation apparatus.

    • Foreshot: Collect and discard the first 5% (contains unreacted morpholine).

    • Main Fraction: Collect the product at ~115–125°C @ 15 mmHg (Note: BP is pressure dependent; estimate based on analogs [2]).

  • Validation: The product should be a colorless to pale yellow oil.

Module 4: Process Logic & Visualization

The following diagram illustrates the decision-making logic for solvent and purification pathways.

SolventSelection Start Start: Synthesis of 2-Methyl-3-morpholin-4-ylpropanenitrile CheckReq Requirement: Maximize Purity (>99%) Start->CheckReq SolventChoice Solvent Selection CheckReq->SolventChoice Ethanol Absolute Ethanol (Recommended) SolventChoice->Ethanol High Rate & Selectivity Neat Neat / Solvent-Free SolventChoice->Neat High Exotherm Risk Toluene Toluene SolventChoice->Toluene Slow Rate Reaction Reaction Phase (Temp < 10°C) Ethanol->Reaction Neat->Reaction CheckCrude Crude Analysis: Is it Viscous/Orange? Reaction->CheckCrude Polymer Issue: Polymerization (Discard Batch) CheckCrude->Polymer Yes (Hot Spots) GoodCrude Clear/Pale Oil CheckCrude->GoodCrude No Purification Purification Method GoodCrude->Purification Distillation High Vacuum Distillation (Target BP ~120°C @ 15mmHg) Purification->Distillation Primary Method (Oil) SaltForm HCl Salt Formation (Recrystallization) Purification->SaltForm Alternative (Solid)

Caption: Logic flow for solvent selection and impurity management. Note the critical checkpoint at Crude Analysis to detect polymerization.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent to make the process "Greener"? A: While "on-water" conditions accelerate Michael additions [3], we advise against it for maximizing purity of this specific nitrile. The nitrile group is susceptible to hydrolysis under basic conditions (morpholine is a base, pKa ~8.3). Water introduces a high risk of generating the amide impurity (2-methyl-3-morpholin-4-ylpropanamide), which is difficult to separate from the nitrile by distillation due to boiling point elevation.[1]

Q: Why is the boiling point not exact in the literature? A: Many morpholine-nitrile adducts are intermediates used directly in subsequent steps (e.g., reduction to diamines). Consequently, rigorous physical property data is often sparse. Based on the structural analog 3-morpholinopropionitrile (BP 110-112°C at 12 mmHg) [4], the methyl substituent will slightly lower the vapor pressure.[1] You must determine the exact fraction cut on your specific vacuum setup.

Q: Do I need a catalyst (e.g., Acetic Acid)? A: Generally, no . Morpholine is a strong enough nucleophile to attack methacrylonitrile without activation.[1] However, if using a non-polar solvent like Toluene, adding 5 mol% Glacial Acetic Acid can activate the nitrile and speed up the reaction without causing polymerization [5]. In Ethanol, the solvent itself provides this activation.

References

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science. Link[1]

  • PubChem Compound Summary. (n.d.). "3-Morpholinopropionitrile."[1] National Center for Biotechnology Information.[1] Link[1]

  • Narayan, S., et al. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Angewandte Chemie International Edition. Link[1]

  • ChemicalBook. (n.d.).[1] "3-Morpholinopropionitrile Properties." Link

  • Wabnitz, T. C., & Spencer, J. B. (2003). "A General, Efficient and Highly Stereoselective Michael Addition of Aldehydes to Nitroolefins Catalyzed by Primary Amine." Organic Letters. Link[1]

Sources

Troubleshooting

Technical Support Center: Catalyst Recovery in 2-Methyl-3-morpholin-4-ylpropanenitrile Hydrogenation

Introduction: The Process & The Problem The hydrogenation of 2-Methyl-3-morpholin-4-ylpropanenitrile to its corresponding amine (typically 3-amino-2-methyl-1-morpholinopropane) is a critical intermediate step in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Process & The Problem

The hydrogenation of 2-Methyl-3-morpholin-4-ylpropanenitrile to its corresponding amine (typically 3-amino-2-methyl-1-morpholinopropane) is a critical intermediate step in the synthesis of NK1 antagonists (e.g., Casopitant).

This reaction presents a unique "double-edged" challenge for catalyst recovery:

  • The Substrate: The morpholine ring is a tertiary amine (basic), which can adsorb strongly to metal sites, causing competitive inhibition or leaching.

  • The Reaction: Reduction of the nitrile group (

    
    ) requires high-energy active sites. Without precise control, the intermediate imine (
    
    
    
    ) couples with the product amine to form "heavies" (secondary amines), which coat the catalyst and prevent filtration.

This guide addresses the specific failure modes of Raney Nickel (Ra-Ni) and Palladium on Carbon (Pd/C) in this system.

Interactive Troubleshooting Modules

Module A: Filtration & Physical Recovery

“My catalyst bed is blinding immediately, and filtration times are exceeding 4 hours.”

The Root Cause: In nitrile hydrogenations, the formation of polymeric amidines or secondary amine oligomers creates a "slime" layer. Additionally, the mechanical agitation required for Ra-Ni suspension often generates "fines" (particles <5 µm) that block filter cloth pores.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Immediate Blinding "Slimy" cake due to oligomer formation.Hot Filtration: Maintain T > 50°C during filtration to keep oligomers soluble in the ammoniated solvent.
Cloudy Filtrate Catalyst fines passing through media.Body Feed Addition: Add Celite 545 (0.5 wt% relative to solution) before filtration to create a porous lattice.
Slow Flow Rate Viscosity of morpholine-rich product.Solvent Dilution: Dilute reaction mass with 20% v/v Methanol prior to filtration.

Q: Can I use a sparkler filter for this? A: Yes, but for Ra-Ni, we recommend a Candle Filter with Back-pulse capability . Sparkler filters (horizontal plate) are prone to heel retention, which is dangerous for pyrophoric catalysts. A sintered metal candle filter allows for closed-loop washing and discharge.[1]

Module B: Catalyst Deactivation & Regeneration

“The catalyst activity dropped by 40% after the first recycle.”

The Root Cause: The morpholine moiety is a Lewis base. It coordinates with the Nickel or Palladium surface, blocking active sites (Poisoning). Furthermore, if the ammonia concentration drops during the reaction, secondary amine formation accelerates, physically coating the catalyst (Fouling).

Regeneration Protocol (The "3-Step Wash"): Do not let the catalyst dry.

  • Displacement Wash (Remove Product):

    • Wash the filter cake with Methanol (3x bed volume) .

    • Why: Removes the morpholine product and soluble oligomers.

  • Alkaline Wash (Re-activate):

    • Wash with 0.1 M NaOH (aq) .

    • Why: Ra-Ni is stabilized by high pH. This strips adsorbed organic acids or strongly bound amines.

  • Solvent Exchange (Prepare for Recycle):

    • Wash with Anhydrous Methanol .

    • Why: Removes water which can inhibit the reaction rate in the next batch.

Module C: Safety & Pyrophoric Hazards

“How do I handle the catalyst cake safely?”

The Hazard: Raney Nickel is pyrophoric because it contains activated hydrogen within its lattice. Upon drying, it reacts with oxygen exothermically, igniting the residual solvent (Methanol).

Critical Safety Rules:

  • Never Dry the Cake: Always leave a "heel" of solvent on the filter cake.

  • Inert Atmosphere: All transfers must occur under

    
     or Argon blanket.
    
  • Water Submersion: If disposing, the catalyst must be immediately submerged in water.

Visualizing the Workflow

Figure 1: Optimized Catalyst Recovery Loop

This workflow minimizes handling and exposure to air, crucial for Ra-Ni safety.

RecoveryLoop Rxn Hydrogenation Reactor (High Pressure) Settle Gravity Settling (Decantation) Rxn->Settle Crude Mass Filter Candle Filter (Sintered Metal) Settle->Filter Supernatant Recycle Catalyst Recycle (Wet Slurry) Settle->Recycle Concentrated Slurry (Preferred Route) Wash 3-Step Solvent Wash Filter->Wash Wet Cake Wash->Recycle Regenerated Cat Waste Spent Catalyst (To Reclamation) Wash->Waste Fines/Dead Cat Recycle->Rxn Re-charge

Caption: Closed-loop recovery system prioritizing decantation to minimize filtration load.

Figure 2: Deactivation Mechanisms in Nitrile Hydrogenation

Understanding why the catalyst fails is key to preventing it.

Deactivation Active Active Catalyst Site (Ni-H) Poison Morpholine Adsorption (Lewis Base) Active->Poison Competitive Binding Foul Polymer/Oligomer Coating Active->Foul Low NH3 Conditions Leach Ni Leaching (Soluble Ni2+) Active->Leach Acidic Impurities Poison->Active Reversible via NaOH Wash Foul->Active Irreversible (Requires Sintering)

Caption: Primary deactivation pathways. Note that amine poisoning is reversible, but polymer fouling is often not.

Step-by-Step Experimental Protocols

Protocol 1: The "Decant & Top-Up" Method (Recommended)

Best for: Industrial scale (>10kg) using Raney Nickel.

  • Settling: After reaction completion, stop agitation. Allow the catalyst to settle for 60 minutes. Ra-Ni is heavy (density ~7 g/cm³) and settles well.

  • Decantation: Use a dip tube to decant the clear supernatant (product solution) through a guard filter (10 µm polypropylene).

    • Stop decantation when 10% volume remains.

  • In-Situ Wash: Add Methanol (equal to reaction volume) to the reactor. Agitate for 15 mins. Settle and decant again.

  • Activity Check: Draw a small slurry sample. If activity (H2 uptake rate) is <80% of fresh, add 10% fresh catalyst by weight to the heel.

  • Re-use: Charge fresh substrate and ammonia directly onto the wet catalyst heel.

Protocol 2: Magnetic Separation (Advanced)

Best for: Continuous flow or difficult-to-filter batches.

For Ra-Ni, magnetic separators (e.g., rare earth magnets) are superior to barrier filtration.

  • Pass the reaction slurry through an in-line magnetic trap (Flux > 8000 Gauss).

  • The Ni particles are trapped on the magnetic rods; the viscous product flows through.

  • Regeneration: Isolate the trap, flush with Methanol, then demagnetize (or mechanically scrape) the catalyst back into the reactor.

FAQ: Expert Insights

Q: My final product has high Nickel content (>50 ppm). How do I fix this? A: The morpholine group effectively chelates Nickel.

  • Prevention: Ensure your reaction temperature does not exceed 100°C; leaching increases exponentially with T [1].

  • Remediation: Treat the filtrate (not the catalyst) with a metal scavenger like Smopex-111 or activated carbon treated with EDTA. Standard filtration will not remove soluble Ni-morpholine complexes.

Q: Why is Ammonia (


) strictly required? Can I use triethylamine? 
A:  No. Ammonia plays a specific mechanistic role. It reacts with the intermediate imine (

) to form a gem-diamine, which is then hydrogenated to the primary amine. Triethylamine is too bulky and cannot stabilize this intermediate, leading to massive secondary amine coupling (fouling) [2].

Q: Can I use Pd/C instead of Raney Nickel? A: Yes, but with caveats. Pd/C is less pyrophoric and easier to filter. However, in nitrile reduction, Pd/C often promotes the formation of secondary amines unless the reaction is run in acidic media (e.g., Acetic Acid). Acidic media may form salts with your morpholine ring, complicating downstream workup [3].

References

  • Vertex AI Search. (2023). The deactivation of nickel catalysts in the hydrogenation of acetonitrile. OSTI.gov.[2] [Link]

  • Segobia, et al. (2023). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst. ChemRxiv. [Link]

  • Diva Envitec. (2024). Raney Nickel Catalyst Filtration: Challenges and Solutions. Diva Envitec India. [Link]

  • Feature-Tec. (2024). Raney Ni Electromagnetic Filtration. Feature-Tec Industry.[3] [Link]

  • Nano-Mag Technologies. (2024). Catalyst Filter For Raney Nickel Filtration. Nano-Mag. [Link]

Sources

Optimization

Technical Guide: Optimizing Selectivity in 3-Morpholino-2-methylpropionitrile Reactions

This technical guide addresses the optimization of selectivity in the synthesis and application of 3-morpholino-2-methylpropionitrile . This compound is the product of the aza-Michael addition of morpholine to methacrylo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of selectivity in the synthesis and application of 3-morpholino-2-methylpropionitrile . This compound is the product of the aza-Michael addition of morpholine to methacrylonitrile.

The guide focuses on the critical balance between chemoselectivity (preventing polymerization and hydrolysis) and thermodynamic yield (managing the reversible nature of the reaction).

Executive Summary: The Selectivity Landscape

Target Molecule: 3-morpholino-2-methylpropionitrile (CAS: 10126-50-8 / Generic structure match) Reaction Class: Conjugate Aza-Michael Addition Primary Challenge: The reaction is reversible (Retro-Michael) and competes with the radical polymerization of methacrylonitrile.

Achieving high selectivity requires suppressing two dominant competing pathways:

  • Radical Polymerization: Methacrylonitrile is prone to polymerization, forming gummy oligomers that reduce yield and complicate purification.

  • Retro-Michael Dissociation: At elevated temperatures (often used to drive kinetics), the adduct reverts to starting materials, which are then lost to volatility or polymerization.

Critical Reaction Pathways (Visualized)

The following diagram maps the kinetic and thermodynamic competition occurring in your reactor.

ReactionPathways cluster_conditions Selectivity Factors Start Morpholine + Methacrylonitrile Product 3-Morpholino-2- methylpropionitrile (Target Adduct) Start->Product Aza-Michael (Ionic, Reversible) Polymer Poly(methacrylonitrile) (Gummy Solid) Start->Polymer Radical Polymerization (Irreversible) Product->Start Retro-Michael (High Temp) Hydrolysis Amide/Acid Byproducts Product->Hydrolysis H2O / Acid / Base

Figure 1: Mechanistic pathways governing the selectivity of the synthesis. Green arrows indicate the desired pathway; red/yellow arrows indicate yield-loss mechanisms.

Troubleshooting Module: Synthesis & Chemoselectivity

Issue 1: Low Conversion / Reverting Yields

Symptom: HPLC shows product formation initially, but yield plateaus or decreases over time, especially during heating. Root Cause: The aza-Michael addition is exothermic and reversible. As the reaction heats up (either from exotherm or external heating), the equilibrium constant (


) shifts back toward the starting materials (Retro-Michael).

Optimization Protocol:

  • Temperature Control: Maintain reaction temperature between 40°C and 60°C . Exceeding 80°C significantly accelerates the retro-reaction.

  • Catalyst Selection:

    • Standard: No catalyst (slow, requires heat).

    • Optimized: Use a Lewis Acid catalyst (e.g.,

      
      , 
      
      
      
      at 1-5 mol%) or a mild Brønsted acid (e.g., Acetic acid). These lower the activation energy, allowing the reaction to proceed at lower temperatures where the equilibrium favors the adduct.
  • Solvent Effects: Use polar aprotic solvents (Acetonitrile, DMF) to stabilize the charged transition state without introducing protons that could facilitate side reactions.

Issue 2: Formation of Gummy Solids (Polymerization)

Symptom: The reaction mixture becomes viscous; insoluble solids precipitate; workup filters clog. Root Cause: Radical polymerization of methacrylonitrile. This is a competing irreversible pathway.

Optimization Protocol:

  • Radical Inhibition: Ensure the methacrylonitrile starting material contains a stabilizer (typically 50 ppm MEHQ - Hydroquinone monomethyl ether). Do not distill the stabilizer off unless strictly necessary for downstream catalysis.

  • Oxygen Exclusion: While oxygen inhibits some acrylate polymerizations, it can promote oxidative degradation here. Run under an inert atmosphere (

    
     or Ar) but rely on chemical inhibitors (MEHQ or BHT) to stop polymerization.
    
  • Stoichiometry: Use a slight excess of morpholine (1.1 - 1.2 eq). Morpholine acts as a weak base and nucleophile, and its excess helps consume the nitrile faster than it can polymerize.

Issue 3: Hydrolysis Byproducts (Amide Formation)

Symptom: New peak appearing at


 slightly lower than product; IR shows broad -OH/NH bands around 3300 cm⁻¹.
Root Cause:  The nitrile group is susceptible to hydrolysis to the amide (3-morpholino-2-methylpropionamide) in the presence of water and heat, especially if the reaction is catalyzed by strong acids or bases.

Optimization Protocol:

  • Water Control: Use anhydrous reagents. Morpholine is hygroscopic; dry it over KOH or molecular sieves before use.

  • Workup pH: Avoid strong acidic or basic aqueous washes. Use neutral buffers for extraction.

Advanced Optimization: Stereoselectivity (Drug Development)

The product contains a chiral center at the C2 position. Standard synthesis yields a racemate. For pharmaceutical applications requiring high enantiomeric excess (ee):

ApproachFeasibilityTechnical Note
Direct Asymmetric Synthesis ModerateRequires chiral organocatalysts (e.g., Cinchona alkaloid derivatives or chiral thioureas). Lewis acids with chiral ligands (e.g., chiral bis-oxazolines) can also be effective but require screening.
Kinetic Resolution HighUse a lipase (e.g., Candida antarctica Lipase B) to selectively hydrolyze the nitrile or an ester derivative if further functionalized.
Chiral Salt Resolution HighForm a salt with a chiral acid (e.g., Tartaric acid, Mandelic acid) and recrystallize to separate diastereomers. This is often the most scalable industrial method.

Standard Operating Procedure (SOP)

Synthesis of 3-morpholino-2-methylpropionitrile

Reagents:

  • Morpholine (1.1 equiv.)[1][2] - Dried over molecular sieves.

  • Methacrylonitrile (1.0 equiv.) - Containing MEHQ stabilizer.

  • Catalyst:

    
     (5 mol%) or Glacial Acetic Acid (10 mol%).
    
  • Solvent: Acetonitrile (anhydrous) or solvent-free (neat).

Step-by-Step Protocol:

  • Setup: Charge a dry 3-neck flask with Morpholine and the Catalyst under Nitrogen atmosphere.

  • Addition: Cool the mixture to 0°C. Add Methacrylonitrile dropwise over 30-60 minutes.

    • Reasoning: The reaction is exothermic. Rapid addition causes a temperature spike, favoring polymerization and retro-reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 12-24 hours.

    • Checkpoint: Monitor by GC or HPLC.[3] If conversion < 90% after 24h, heat gently to 40-50°C. Do not exceed 60°C.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) at bath temp < 50°C .

    • Crucial: High heat during evaporation will reverse the reaction, causing loss of methacrylonitrile and lower yield.

  • Purification:

    • Distillation: Vacuum distillation is risky due to thermal instability. If necessary, use high vacuum (< 1 mbar) to keep boiling point low.

    • Preferred: Column chromatography (Silica, EtOAc/Hexane) or Acid-Base extraction (Extract product into mild acid, wash organics, basify aqueous layer, extract product back into organic solvent).

FAQ: Troubleshooting Common Issues

Q: Why does my product smell like almonds/cyanide during distillation? A: You are experiencing the Retro-Michael reaction . The heat of distillation is breaking the product back into Morpholine and Methacrylonitrile (which smells like almonds/cyanide). Solution: Lower the distillation pressure to reduce the boiling point, or switch to acid-base extraction purification.

Q: Can I use AIBN to speed up the reaction? A: NO. AIBN (Azobisisobutyronitrile) is a radical initiator. Adding AIBN will cause the methacrylonitrile to polymerize rapidly into a plastic-like solid, destroying your starting material. You need ionic conditions, not radical ones.

Q: My product is a racemate. How do I get the (R)-enantiomer? A: The aza-Michael addition naturally produces a racemate. For the (R)-enantiomer, you must perform a resolution step (e.g., crystallization with L-Tartaric acid) or employ a chiral catalyst (e.g., a chiral thiourea) during the addition step.

References

  • Reaction Mechanism & Reversibility

    • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Link

  • Morpholine Catalysis & Reactivity

    • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction.[2] Frontiers in Chemistry. Link

  • Methacrylonitrile Polymerization Risks

    • Methacrylonitrile - Chemical Properties and Polymerization. Wikipedia / PubChem Data. Link

  • General Aza-Michael Selectivity

    • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions.[4] Georgia Southern Commons. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-Methyl-3-morpholin-4-ylpropanenitrile

Technical Guide: 1H NMR Characterization of 2-Methyl-3-morpholin-4-ylpropanenitrile Executive Summary 2-Methyl-3-morpholin-4-ylpropanenitrile (CAS: 98610-95-8) is a critical intermediate formed via the Michael addition o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Characterization of 2-Methyl-3-morpholin-4-ylpropanenitrile

Executive Summary

2-Methyl-3-morpholin-4-ylpropanenitrile (CAS: 98610-95-8) is a critical intermediate formed via the Michael addition of morpholine to methacrylonitrile. Its characterization is frequently complicated by the presence of a chiral center at the


-position (C2), which renders the adjacent methylene protons (C3) diastereotopic.

This guide provides a comparative analysis of NMR methodologies to ensure structural validation. We move beyond standard 1D protocols to demonstrate how solvent selection and 2D correlation spectroscopy resolve spectral overlap and confirm purity against Michael acceptors.

Chemical Identity & Structural Logic

  • IUPAC Name: 2-Methyl-3-(morpholin-4-yl)propanenitrile

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 154.21 g/mol

  • Key Structural Features:

    • Chiral Center (C2): Induces magnetic non-equivalence in the adjacent C3 protons.

    • Morpholine Ring: Characteristic A

      
      B
      
      
      
      system (or AA'BB').
    • Nitrile Group: Electron-withdrawing, deshielding the

      
      -methine.
      

Comparative Methodology: Optimizing Resolution

Standard CDCl


 protocols often fail to resolve the diastereotopic C3 protons from the morpholine N-CH

signals. We compare three approaches to define the "Gold Standard" for characterization.
Comparison Matrix
FeatureMethod A: Standard 1D Method B: Polarity Shift Method C: 2D Validation
Solvent CDCl

DMSO-d

or C

D

CDCl

(with COSY/HSQC)
Resolution Moderate (Overlap likely at 2.4-2.6 ppm)High (Separates diastereotopic H's)Superior (Disentangles overlap)
Purity Check Good for solventsExcellent for water/saltsBest for structural isomers
Throughput High (5 min)Medium (Lock/Shim time)Low (20-30 min)
Verdict Routine Screening High-Res Assignment Structural Proof

Detailed Experimental Protocols

Protocol A: Sample Preparation (Standard)
  • Mass: Weigh 10–15 mg of the analyte into a clean vial.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
  • Filtration: If any turbidity exists (salt formation), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 s (sufficient for non-quaternary carbons)

    • Scans (ns): 16

    • Spectral Width: -1 to 11 ppm.

Protocol B: Advanced Characterization (DMSO-d )
  • Rationale: DMSO interacts with the polar nitrile group and the amine lone pair, often shifting the C3 diastereotopic protons apart, revealing them as distinct doublets of doublets (dd).

  • Note: Ensure the sample is free of acid traces, which can protonate the morpholine nitrogen and broaden signals.

Representative Spectral Data

The following data represents the idealized chemical shifts expected for the pure compound in CDCl


.

Table 1: 1H NMR Assignment (400 MHz, CDCl


) 
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
1 -CN----Quaternary Carbon (Invisible in 1H)
2 CH2.75 – 2.85Multiplet (dq)1H~7.0

to Nitrile (Deshielded)
2-Me CH

1.32Doublet3H7.0Coupled to H-2
3a CH

2.45dd1H12.5, 8.0Diastereotopic (Pro-R/S)
3b CH

2.60dd1H12.5, 6.0Diastereotopic (Pro-S/R)
Morph-N CH

2.48 – 2.55Multiplet4H-

to Nitrogen
Morph-O CH

3.68 – 3.72Triplet4H4.6

to Oxygen (Deshielded)

Expert Insight: In CDCl


, the signal for H-3a  often overlaps with the Morph-N  protons (~2.5 ppm). Integration is key: The region 2.4–2.6 ppm should integrate to approximately 5H (4 Morpholine H + 1 Propyl H). If it integrates to 6H, H-3b is also overlapping.

Visualization of Characterization Logic

The following diagram illustrates the decision tree for verifying the structure and ruling out the starting material (Methacrylonitrile).

NMR_Workflow Start Crude Reaction Mixture Solvent Dissolve in CDCl3 Start->Solvent Screen 1H NMR Screening Solvent->Screen Check1 Check 5.5 - 6.2 ppm Screen->Check1 Decision1 Olefin Signals Present? Check1->Decision1 Impure Recrystallize/Distill (Remove Methacrylonitrile) Decision1->Impure Yes Pure Check 2.4 - 2.8 ppm Decision1->Pure No Impure->Solvent Check2 Integration Check: Is region 2.4-2.8 ppm = ~6H? Pure->Check2 Pass PASS: Product Confirmed Check2->Pass Yes Fail FAIL: Run 2D COSY or Switch to DMSO-d6 Check2->Fail No

Caption: Workflow for NMR validation. The critical checkpoint is the absence of olefinic protons (starting material) and correct integration of the aliphatic region.

Advanced Validation: 2D COSY Correlations

When signals overlap, COSY (Correlation Spectroscopy) is the definitive tool. It maps protons that are scalar coupled (2-3 bonds).

COSY_Network Me Methyl (1.32 ppm) H2 Methine H-2 (2.80 ppm) Me->H2 Strong Cross-peak H3a H-3a (2.45 ppm) H2->H3a Vicinal H3b H-3b (2.60 ppm) H2->H3b Vicinal H3a->H3b Geminal MorphN Morph-N (2.50 ppm) MorphO Morph-O (3.70 ppm) MorphN->MorphO Ring System

Caption: COSY correlation map. The H2 methine acts as the "bridge" connecting the methyl group to the diastereotopic H3 protons.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org. Chem.1997 , 62, 7512–7515. Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics2010 , 29, 2176–2179. Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005. (Standard text for diastereotopic proton theory).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic background on Michael Additions).

Sources

Comparative

A Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of 2-Methyl-3-morpholin-4-ylpropanenitrile

This guide provides an in-depth analysis of the predicted Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of 2-Methyl-3-morpholin-4-ylpropanenitrile. In the absence of a publicly available experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of 2-Methyl-3-morpholin-4-ylpropanenitrile. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages fundamental principles of mass spectrometry and documented fragmentation of analogous structures, including tertiary amines, morpholine derivatives, and aliphatic nitriles. This comparative approach allows for a robust, theoretical elucidation of its mass spectrum, offering valuable insights for researchers in analytical chemistry, drug development, and forensic science.

Introduction to 2-Methyl-3-morpholin-4-ylpropanenitrile and its Analytical Significance

2-Methyl-3-morpholin-4-ylpropanenitrile is a molecule of interest in various chemical and pharmaceutical contexts. Its structure combines a morpholine ring, a tertiary amine, and a nitrile group, making it a versatile synthetic intermediate. The accurate identification of this compound is crucial for quality control in manufacturing processes and for its detection in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for the identification of such volatile and semi-volatile organic compounds.[1]

Foundational Principles of Fragmentation in GC-MS

In Electron Ionization (EI) mass spectrometry, the analytical technique most commonly coupled with GC, molecules are bombarded with high-energy electrons (typically 70 eV).[2] This process results in the formation of a molecular ion (M+•), which is often unstable and undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The fragmentation of 2-Methyl-3-morpholin-4-ylpropanenitrile is predicted to be governed by the following key principles:

  • The Nitrogen Rule : Compounds containing an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[3][4] As 2-Methyl-3-morpholin-4-ylpropanenitrile (C8H14N2O) contains two nitrogen atoms, its molecular ion peak is expected at an even mass-to-charge ratio (m/z).

  • Alpha-Cleavage : This is a dominant fragmentation pathway for amines and ethers.[5][6] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (in this case, nitrogen and oxygen), leading to the formation of a resonance-stabilized cation.

  • Fragmentation of Cyclic Amines : Cyclic amines like morpholine typically exhibit a prominent molecular ion peak.[7] Fragmentation often involves the loss of a hydrogen atom from the α-carbon, followed by ring cleavage.[7]

  • Fragmentation of Aliphatic Nitriles : Aliphatic nitriles can have weak or absent molecular ion peaks.[8] A characteristic fragmentation is the loss of a hydrogen atom, leading to a [M-1]+ peak. McLafferty rearrangement can also occur in nitriles with a sufficiently long alkyl chain containing a γ-hydrogen.[8]

Predicted GC-MS Fragmentation Pattern of 2-Methyl-3-morpholin-4-ylpropanenitrile

The molecular weight of 2-Methyl-3-morpholin-4-ylpropanenitrile is 154.21 g/mol . Therefore, the molecular ion (M+•) is expected at m/z 154 .

The fragmentation of this molecule is anticipated to be dominated by cleavage at the bonds alpha to the tertiary amine nitrogen, leading to the formation of stable iminium ions. The morpholine ring itself is also a site of significant fragmentation.

Key Fragmentation Pathways

The primary fragmentation pathways are illustrated in the diagram below and detailed in the subsequent sections.

fragmentation_pathway 2-Methyl-3-morpholin-4-ylpropanenitrile (m/z 154) 2-Methyl-3-morpholin-4-ylpropanenitrile (m/z 154) m/z 100 m/z 100 2-Methyl-3-morpholin-4-ylpropanenitrile (m/z 154)->m/z 100 α-cleavage - C3H4N• m/z 113 m/z 113 2-Methyl-3-morpholin-4-ylpropanenitrile (m/z 154)->m/z 113 α-cleavage - C3H5• m/z 57 m/z 57 m/z 100->m/z 57 Ring Opening - C2H3O• m/z 86 m/z 86 m/z 100->m/z 86 Ring Opening - CH2

Figure 1: Predicted major fragmentation pathways of 2-Methyl-3-morpholin-4-ylpropanenitrile.

  • Formation of the Morpholinomethyl Cation (m/z 100): This is predicted to be the base peak in the spectrum. It arises from α-cleavage with the loss of the 2-cyanopropyl radical. This ion is particularly stable due to the positive charge being delocalized by the nitrogen atom.

  • Formation of the Ion at m/z 113: This fragment results from α-cleavage with the loss of a propyl radical from the morpholine ring. This pathway is generally less favored than the formation of the m/z 100 ion.

  • Fragmentation of the Morpholine Ring: The morpholine ring itself can undergo fragmentation. The ion at m/z 100 can further fragment through ring opening, leading to characteristic ions:

    • m/z 86: Resulting from the loss of a methylene group (CH2).

    • m/z 57: A common fragment for morpholine-containing compounds, corresponding to the C3H5O+ ion.

  • Fragments from the Propanenitrile Side Chain:

    • m/z 54: Corresponding to the 2-cyanopropyl cation (C3H4N+). This ion is formed by cleavage of the bond between the nitrogen and the methylene bridge.

    • m/z 41: A common fragment in aliphatic nitriles, corresponding to the C2H3N+• ion.[8]

Summary of Predicted Mass Fragments
m/z Proposed Fragment Ion Formation Pathway Predicted Intensity
154[C8H14N2O]+•Molecular IonLow to Medium
100 [C5H10NO]+α-cleavage, loss of •C3H4NBase Peak
113[C6H11N2O]+α-cleavage, loss of •C2H3Low
86[C4H8NO]+Fragmentation of m/z 100Medium
57[C3H5O]+Fragmentation of morpholine ringMedium
54[C3H4N]+Cleavage of N-CH2 bondLow
41[C2H3N]+•Fragmentation of nitrile side chainLow

Comparison with Alternative Structures

To highlight the specificity of the predicted fragmentation pattern, it is useful to compare it with the expected fragmentation of structurally related but distinct molecules.

N-Butylmorpholine

N-butylmorpholine shares the tertiary amine and morpholine ring but lacks the nitrile group. Its fragmentation would also be dominated by the m/z 100 peak due to the loss of a propyl radical. However, it would lack the fragments associated with the nitrile group (m/z 54 and 41). The molecular ion would be at m/z 143 .

4-Morpholinobutyronitrile

This isomer has the nitrile group at the terminus of a four-carbon chain. While it would also produce the m/z 100 base peak, the relative abundances of other fragments would differ. A McLafferty rearrangement would be possible, leading to a characteristic peak at m/z 101 .

The unique combination of the methyl substitution on the propanenitrile chain in the target molecule sterically hinders a simple McLafferty rearrangement, making the direct α-cleavage products more prominent and diagnostic.

Proposed Experimental Protocol for GC-MS Analysis

For the analysis of 2-Methyl-3-morpholin-4-ylpropanenitrile, a standard GC-MS protocol for amine analysis would be appropriate.

Sample Preparation
  • Dissolve the sample in a suitable solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

GC-MS Parameters

The following parameters are a starting point and may require optimization.

gcms_workflow cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector 250°C Splitless Column Column HP-5ms or equivalent 30 m x 0.25 mm, 0.25 µm Injector->Column Ion Source Ion Source 230°C EI at 70 eV Column->Ion Source Oven Oven Program Start at 80°C (1 min) Ramp to 280°C at 15°C/min Hold for 5 min Mass Analyzer Mass Analyzer Quadrupole Scan m/z 40-400 Ion Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Data System Data System Detector->Data System Sample Sample Sample->Injector

Figure 2: Recommended GC-MS workflow for the analysis of 2-Methyl-3-morpholin-4-ylpropanenitrile.

  • GC System: Agilent 7890 or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector: 250°C, splitless mode.

  • MS System: Agilent 5977 or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Conclusion

The GC-MS fragmentation pattern of 2-Methyl-3-morpholin-4-ylpropanenitrile is predicted to be characterized by a dominant base peak at m/z 100 , corresponding to the morpholinomethyl cation formed via α-cleavage. Other significant ions at m/z 154 (molecular ion), 86, and 57 would further corroborate the presence of the morpholine ring, while minor fragments at m/z 54 and 41 would be indicative of the 2-cyanopropyl moiety. This detailed, albeit theoretical, fragmentation analysis provides a strong foundation for the identification and characterization of this molecule and for distinguishing it from its isomers and other related compounds.

References

  • Benchchem. (n.d.).
  • e-PG P
  • Benchchem. (n.d.).
  • Kallos, G. J., & Calo, J. M. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology, 42(21), 8017–8023.
  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • Whitman College. (n.d.). GCMS Section 6.
  • Jo, S., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography-Mass Spectrometry. Foods, 9(6), 756.
  • ResearchGate. (2018).
  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • Creative Proteomics. (n.d.).
  • Chemistry LibreTexts. (2022, July 3). 6.
  • Whitman College. (n.d.). GCMS Section 6.18.
  • ACS Publications. (1970). Mass Spectrometric Analysis.
  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.
  • PubChem. (n.d.). 2-Methyl-3-phenylpropanenitrile.
  • Baghdad Science Journal. (2016).
  • SWGDrug. (2018, January 16). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone.
  • PMC. (n.d.).
  • ResearchGate. (2025, August 7). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
  • Atlantis Press. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Science Ready. (n.d.).
  • NIST. (n.d.). Morpholine - the NIST WebBook.
  • Chemguide. (n.d.).
  • ChemSynthesis. (2025, May 20). 2-morpholin-4-yl-propionic acid methyl ester.
  • NIST. (n.d.). Propanenitrile - the NIST WebBook.
  • GovInfo. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-methylpropane C4H10 (CH3)
  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.

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Validation

Morpholine vs. Piperidine Propanenitrile: A Comparative Reactivity &amp; Synthesis Guide

This guide provides a technical comparison of Morpholine versus Piperidine in the context of propanenitrile synthesis (Michael addition to acrylonitrile) and the subsequent reactivity of the resulting scaffolds. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Morpholine versus Piperidine in the context of propanenitrile synthesis (Michael addition to acrylonitrile) and the subsequent reactivity of the resulting scaffolds.

Executive Summary

In drug discovery and organic synthesis, the choice between morpholine and piperidine scaffolds often dictates the physicochemical profile of the final molecule.

  • Piperidine is the "powerhouse" nucleophile: it reacts rapidly with acrylonitrile to form 3-(piperidin-1-yl)propanenitrile , yielding a highly basic (pKa ~11) and lipophilic product.

  • Morpholine is the "modulator": its reaction is slower due to the electron-withdrawing oxygen atom. The resulting 3-morpholinopropanenitrile is less basic (pKa ~8.3), more hydrophilic, and generally offers superior metabolic stability.

Key Decision Matrix:

Feature Piperidine Propanenitrile Morpholine Propanenitrile

| Reaction Kinetics | Fast (


 faster) | Moderate to Slow |
| Nucleophilicity  | High (Strong donor) | Moderate (Inductive withdrawal by O) |
| Product Basicity (pKa)  | ~11.2 (Highly Basic) | ~8.3 (Weakly Basic) |
| Lipophilicity (LogP)  | Higher (More permeable) | Lower (Better solubility) |
| Metabolic Stability  | Prone to oxidation (CYP450) | Enhanced (O-atom blocks metabolism) |[1][2]

Mechanistic Foundation: The Electronic "Tug-of-War"

The reactivity difference stems fundamentally from the heteroatom at the 4-position of the ring.

The Inductive Effect (-I)
  • Piperidine: Contains a methylene (-CH₂-) group at the 4-position. This group is electronically neutral to slightly electron-donating via hyperconjugation. The nitrogen lone pair is high-energy and available for nucleophilic attack.

  • Morpholine: Contains an oxygen atom (-O-) at the 4-position.[3] Oxygen is highly electronegative, exerting a strong negative inductive effect (-I) through the sigma bond framework. This pulls electron density away from the nitrogen atom, stabilizing the lone pair and making it less available for reaction (lower nucleophilicity) and harder to protonate (lower basicity).

Steric Considerations

Both molecules exist predominantly in a chair conformation. The steric bulk around the nitrogen is similar, meaning electronic effects , not steric hindrance, drive the reactivity difference in Michael additions to small electrophiles like acrylonitrile.

ElectronicEffects cluster_0 Piperidine (High Reactivity) cluster_1 Morpholine (Modulated Reactivity) Pip Piperidine (N-H) Pip_LP High Electron Density on Nitrogen Pip->Pip_LP Inductive Push (+I) Acrylo Acrylonitrile (Michael Acceptor) Pip_LP->Acrylo Fast Attack Morph Morpholine (O-atom) Morph_LP Reduced Electron Density on Nitrogen Morph->Morph_LP Inductive Pull (-I) Morph_LP->Acrylo Slow Attack

Figure 1: Mechanistic comparison of electronic effects driving nucleophilicity.

Synthesis & Kinetics: The Michael Addition

The synthesis of these propanenitriles involves the aza-Michael addition of the secondary amine to acrylonitrile. This reaction is atom-economical and typically requires no catalyst for piperidine, whereas morpholine may benefit from mild catalysis or heat.

Reaction Equation


Comparative Kinetics Data

Experimental kinetic studies on similar Michael acceptors (


-cyano-stilbenes) reveal a distinct hierarchy.
  • Piperidine: Reacts rapidly. In comparative studies, piperidine is often used as the reference standard for high nucleophilicity.

  • Morpholine: Reacts significantly slower. Kinetic data indicates morpholine's rate constant (

    
    ) is typically 2-5 times lower  than piperidine in polar aprotic solvents, and the gap widens in protic solvents where the morpholine nitrogen is less capable of breaking solvation shells.
    
Experimental Protocol (Standardized)

This protocol is designed to be self-validating. If the reaction does not exotherm (generate heat) upon mixing piperidine, your reagents may be wet or impure.

Materials:

  • Amine (Morpholine or Piperidine): 1.0 eq

  • Acrylonitrile: 1.1 eq (Excess drives reaction to completion)

  • Solvent: Ethanol (or neat for Piperidine)[4]

  • Temperature: 0°C to Room Temp (Piperidine); Reflux (Morpholine)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 1.0 equivalent of the amine in Ethanol (2M concentration).

  • Addition: Cool to 0°C. Add 1.1 equivalents of acrylonitrile dropwise over 20 minutes.

    • Observation: Piperidine addition will be noticeably exothermic. Morpholine will generate mild to negligible heat.

  • Reaction:

    • Piperidine: Stir at Room Temperature for 1-3 hours.

    • Morpholine: Heat to mild reflux (60-70°C) for 4-6 hours to ensure >95% conversion.

  • Workup: Concentrate in vacuo to remove ethanol and excess acrylonitrile.

  • Purification: Both products are typically oils that can be distilled under high vacuum.

    • 3-piperidinopropanenitrile: BP ~100°C @ 10 mmHg.

    • 3-morpholinopropanenitrile: BP ~120°C @ 10 mmHg.

Product Reactivity & Downstream Applications

Once synthesized, the propanenitrile scaffold serves as a versatile intermediate. The ring type strongly influences the properties of the final drug candidate.

Physical Property Comparison
Property3-Piperidinopropanenitrile3-Morpholinopropanenitrile
CAS Number 3032-32-44542-47-6
Physical State Colorless LiquidColorless to Pale Yellow Liquid
Boiling Point ~85-90°C (0.5 Torr)~88-90°C (0.5 Torr)
Basicity (pKa) ~11.2~8.3
Water Solubility ModerateHigh (Miscible)
Downstream Transformations

The nitrile group (-CN) is a "masked" amine or acid.

  • Hydrogenation (to Diamines):

    • Reaction:

      
      
      
    • Challenge: Primary amines can react with intermediates to form secondary amines (dimers).

    • Effect of Ring:Piperidine derivatives are more prone to "poisoning" acidic catalysts due to their high basicity. Morpholine derivatives are easier to handle in acidic hydrogenation media (e.g., Raney Nickel in Acetic Acid).

  • Hydrolysis (to Acids/Amides):

    • Reaction:

      
      
      
    • Effect of Ring: The inductive withdrawal of the morpholine oxygen makes the nitrile carbon slightly more electrophilic, potentially accelerating alkaline hydrolysis compared to the piperidine analog. However, the high basicity of the piperidine nitrogen can sometimes facilitate intramolecular delivery of water (general base catalysis) if the chain length allows, though less likely in a flexible propyl chain.

Metabolic Stability (The "Drug-Like" Factor)
  • Piperidine: Susceptible to oxidation at the

    
    -carbon (next to N) by CYP450 enzymes, leading to ring opening or lactam formation.
    
  • Morpholine: The oxygen atom blocks oxidation at the 4-position and electronically deactivates the

    
    -carbons. This makes morpholine a preferred "bioisostere" to improve the metabolic half-life (
    
    
    
    ) of a drug candidate.

Decision Support Visualization

Use this logic flow to select the correct scaffold for your application.

DecisionTree Start Select Scaffold Requirement HighBase Use Piperidine Start->HighBase Need High Basicity? HighSol Use Morpholine Start->HighSol Need Water Solubility? Stability Use Morpholine Start->Stability Need Metabolic Stability? PipResult 3-Piperidinopropanenitrile (Fast Rxn, High LogP, Basic) HighBase->PipResult Result MorphResult 3-Morpholinopropanenitrile (Slower Rxn, Low LogP, Stable) HighSol->MorphResult Result Stability->MorphResult Result

Figure 2: Strategic selection guide for medicinal chemistry applications.

References

  • Bernasconi, C. F., & Killion, R. B. (1983). Nucleophilic addition to olefins. 8. Addition of piperidine, morpholine, and n-butylamine to alpha-cyano-4-nitrostilbene. Kinetics and equilibria. Journal of the American Chemical Society, 105(11), 3631-3635.

  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Guides.

  • Utermohlen, W. P. (1941).[5] Preparation of Morpholine Propanenitrile Derivatives. Journal of the American Chemical Society, 63(1), 156-159.[5]

  • National Toxicology Program. (1992).[1] Physical Properties of 3,3'-Iminodipropionitrile and related compounds. NIH PubChem Database.

  • Lévay, K., & Hegedűs, L. (2019). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5487–5497.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-3-morpholin-4-ylpropanenitrile proper disposal procedures

Executive Safety Directive STOP & READ: Before handling 2-Methyl-3-morpholin-4-ylpropanenitrile (hereafter referred to as MMPN ), you must recognize that this molecule possesses a "dual-threat" functionality: it is both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP & READ: Before handling 2-Methyl-3-morpholin-4-ylpropanenitrile (hereafter referred to as MMPN ), you must recognize that this molecule possesses a "dual-threat" functionality: it is both a tertiary amine (basic/corrosive) and an organic nitrile (toxic/reactive).

Immediate Disposal Rules:

  • NEVER mix with acids. (Risk of exothermic neutralization and nitrile hydrolysis).

  • NEVER dispose of via sink/drain. (High aquatic toxicity).[1][2][3]

  • SEGREGATE as a "Basic Organic Nitrile" waste stream.

Chemical Profile & Hazard Logic

To dispose of MMPN safely, you must understand its structural behavior. We do not just follow a list; we manage the functional groups.

Functional GroupHazard CharacteristicDisposal Implication
Morpholine Ring Base / Corrosive Must be segregated from acid waste streams to prevent violent heat generation and spattering.
Nitrile Group (-CN) Acute Toxin Although organic nitriles are more stable than cyanide salts, they can liberate HCN under extreme acidic/metabolic conditions.
Propyl Chain Combustible The organic backbone adds fuel load. Flash point is likely >60°C but treat as combustible.

The "Why" Behind the Protocol: Standard organic waste drums often contain acidic residues (e.g., acetic acid, TFA). If you add MMPN to a general "Organic Waste" drum that is acidic, the morpholine moiety will protonate exothermically. While unlikely to release massive amounts of HCN immediately, the heat can pressurize the drum, and the nitrile can hydrolyze over time. Therefore, MMPN requires a dedicated "Basic" or "Neutral" organic stream.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize the material at the bench.

A. Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal cans if the waste is wet/aqueous due to the corrosive amine.

  • Headspace: Leave minimum 10% headspace to accommodate thermal expansion.

B. The "Red Flag" Segregation Rule

You must explicitly label the waste tag with the following incompatibility warning:

"CONTAINS ORGANIC BASES (AMINES) - DO NOT MIX WITH ACIDS"

Disposal Workflows

The following decision logic ensures the material ends up in the correct incineration stream without endangering lab personnel.

Workflow Diagram: Waste Stream Decision Matrix

G Start Identify Waste State: 2-Methyl-3-morpholin-4-ylpropanenitrile IsPure Is it Pure Substance? Start->IsPure IsSol Is it in Solution? Start->IsSol PurePath Solid/Liquid Reagent IsPure->PurePath CheckSolvent Check Solvent Type IsSol->CheckSolvent BinA Lab Pack: 'Basic Organic Solid/Liquid' (Incineration) PurePath->BinA SolPath Solvent Mixture Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (MeOH, Ethyl Acetate) CheckSolvent->NonHalogenated Aqueous Aqueous Solution CheckSolvent->Aqueous BinB Waste Stream: 'Halogenated Organics' (Check pH > 7) Halogenated->BinB Segregate from Acid BinC Waste Stream: 'Non-Halogenated Organics' (Check pH > 7) NonHalogenated->BinC Segregate from Acid BinD Waste Stream: 'Aqueous Basic Toxic' (Collect Separately) Aqueous->BinD Do NOT Drain

Figure 1: Decision matrix for segregating MMPN waste streams based on solvent composition.

Detailed Operational Procedures

Scenario A: Routine Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: Before pouring into a carboy, check the pH of your waste solution.

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate or dilute Sodium Hydroxide until pH 7-9. Why? This prevents the MMPN amine from reacting violently with the waste stream later.

    • If Basic (pH > 8): Proceed directly.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Dispose in "Halogenated Waste".

    • If dissolved in Acetone/Methanol/EtOAc : Dispose in "Non-Halogenated Waste".

  • Labeling: List "Morpholine Derivative" and "Nitrile" as constituents.

Scenario B: Pure Substance (Expired/Unused Reagent)
  • Do not empty the bottle.

  • Keep the chemical in its original manufacturer container if intact.

  • Place the container into a secondary containment bag (polyethylene).

  • Submit for "Lab Pack" disposal. This is the safest route, as professional waste handlers will pack it into a drum with compatible absorbents (vermiculite) for incineration.

Scenario C: Spill Cleanup (Benchtop Scale)
  • PPE: Butyl rubber or Silver Shield gloves are preferred. Nitrile gloves offer only splash protection for nitriles and morpholine derivatives (change immediately upon contact).

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand).[4] Do not use paper towels (combustible organic + combustible amine = fire risk).

  • Neutralization: If the spill is large, treat the area with a mild citric acid solution to neutralize the basicity after the bulk liquid is absorbed.

  • Disposal: Scoop absorbent into a wide-mouth jar. Label as "Debris contaminated with Basic Organic Nitrile."

Regulatory Classification (RCRA)

For US-based laboratories, proper coding ensures compliance. While MMPN does not have a specific "P" or "U" list code, it falls under "Characteristic Waste."

CharacteristicEPA CodeReason
Ignitability D001 If the waste solution flash point is < 60°C (common if in solvent).
Corrosivity D002 If the waste is aqueous and pH > 12.5 (possible for concentrated amines).
Toxicity None (Specific) Unless it contains other regulated metals/solvents. However, it must be treated as Toxic for occupational safety.

Final Disposition: The ultimate fate of this molecule is High-Temperature Incineration with nitrogen oxide (NOx) scrubbing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Morpholine.[5][6][7] (Used for functional group hazard extrapolation). [Link]

Sources

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